Technical Documentation Center

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanistic Landscape of Pyrimidine-5-Carboxylic Acid Derivatives

An in-depth literature search for "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid" did not yield specific data regarding its mechanism of action, biological targets, or therapeutic applications. The scientific and chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth literature search for "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid" did not yield specific data regarding its mechanism of action, biological targets, or therapeutic applications. The scientific and chemical databases reviewed, including those from major chemical suppliers and research publications, do not contain information on this exact molecular structure.

The search results did, however, provide information on structurally related compounds, specifically other pyrimidine-5-carboxylic acid derivatives. These related molecules have been investigated for a variety of biological activities, suggesting that the pyrimidine-5-carboxylic acid scaffold is of significant interest in medicinal chemistry and drug discovery.

Given the absence of specific information on "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid," this guide will instead provide a comprehensive overview of the known mechanisms of action and therapeutic potential of the broader class of pyrimidine-5-carboxylic acid derivatives. This analysis is based on available scientific literature for analogous compounds and is intended to provide a foundational understanding for researchers and drug development professionals interested in this chemical space.

This guide will explore the established and putative mechanisms of action for various substituted pyrimidine-5-carboxylic acid derivatives, drawing on published research to inform on potential biological activities, experimental methodologies for their characterization, and future directions for drug discovery.

Part 1: The Pyrimidine-5-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various coenzymes, making it a "privileged scaffold" in medicinal chemistry. Its ability to participate in hydrogen bonding and other molecular interactions allows for the design of compounds that can selectively bind to a wide array of biological targets. The addition of a carboxylic acid group at the 5-position introduces a key functional group that can act as a hydrogen bond donor and acceptor, as well as a potential metal chelator, further expanding the range of possible biological interactions.

The substituents at the 2- and 4-positions of the pyrimidine ring, such as the isopropyl and propyl groups in the requested molecule, play a crucial role in defining the compound's steric and electronic properties. These groups can influence binding affinity, selectivity, and pharmacokinetic properties.

Part 2: Known Biological Targets and Mechanisms of Action of Pyrimidine-5-Carboxylic Acid Derivatives

Research into various pyrimidine-5-carboxylic acid derivatives has revealed a range of biological activities. The mechanism of action for these compounds is often tied to their ability to inhibit specific enzymes or modulate the function of receptors.

Enzyme Inhibition

A prominent mechanism of action for many pyrimidine-5-carboxylic acid derivatives is the inhibition of enzymes, particularly kinases and viral enzymes.

  • Protein Kinase Inhibition: Certain pyrimidine derivatives have been identified as potent inhibitors of protein kinases, such as CK2.[1] The pyrimidine core can act as a scaffold to position substituents that interact with the ATP-binding pocket of the kinase, leading to competitive inhibition.

  • Viral Enzyme Inhibition: Dihydroxypyrimidine (DHP) carboxylic acid derivatives have been investigated as inhibitors of viral enzymes like human cytomegalovirus (HCMV) pUL89 endonuclease. The mechanism is believed to involve the chelation of essential metal ions in the enzyme's active site by the carboxylic acid and adjacent hydroxyl groups.

Antimicrobial and Anticancer Activity

The pyrimidine scaffold is also a key feature in compounds with demonstrated antimicrobial and anticancer properties.[2]

  • Antimicrobial Effects: The mechanism of action for antimicrobial pyrimidine derivatives can be varied, potentially involving the disruption of microbial metabolic pathways or inhibition of essential enzymes.

  • Anticancer Potential: Pyrimidine derivatives have been explored as anticancer agents, with mechanisms that can include the inhibition of kinases involved in cell cycle progression (e.g., CDK2) or the induction of apoptosis.[2]

Part 3: Methodologies for Elucidating the Mechanism of Action

Determining the precise mechanism of action for a novel pyrimidine-5-carboxylic acid derivative requires a multi-faceted experimental approach.

Target Identification and Validation

The initial step often involves identifying the biological target of the compound.

  • Biochemical Assays: In vitro assays using purified enzymes or receptors are fundamental for confirming direct inhibition or binding.

  • Cell-Based Assays: Cellular assays are used to assess the compound's effect on specific signaling pathways or cellular processes.

  • Computational Modeling: Molecular docking studies can predict the binding mode of the compound to its target protein, providing insights into the key interactions driving affinity and selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a pyrimidine-5-carboxylic acid derivative against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate peptide, and kinase buffer to the wells of a microplate.

    • Add the test compound dilutions to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 2: Cell Viability and Apoptosis Assay

This protocol describes a method to evaluate the cytotoxic and pro-apoptotic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Test compound (dissolved in DMSO)

    • MTT or WST-1 reagent for cell viability

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Flow cytometer

  • Procedure (Cell Viability):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add the MTT or WST-1 reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader to determine cell viability.

  • Procedure (Apoptosis):

    • Treat cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash with PBS.

    • Stain the cells with Annexin V-FITC and PI according to the kit protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Part 4: Data Presentation and Visualization

Table 1: Representative Biological Activities of Pyrimidine-5-Carboxylic Acid Derivatives
Compound ClassExample Target(s)Reported ActivityReference
Pyrimidine-4-carboxylic acid estersProtein Kinase CK2Inhibition (Antitumor)[1]
Dihydroxypyrimidine carboxylic acidsHCMV pUL89-CInhibition (Antiviral)
Arylazopyrazoles with pyrimidine moietyCDK2Inhibition (Anticancer)[2]
Diagrams

Figure 1: Generalized Experimental Workflow for Mechanism of Action Studies

workflow Compound Test Compound (e.g., Pyrimidine Derivative) Biochemical Biochemical Assays (e.g., Kinase Inhibition) Compound->Biochemical CellBased Cell-Based Assays (e.g., Viability, Apoptosis) Compound->CellBased TargetID Target Identification & Validation Biochemical->TargetID CellBased->TargetID Mechanism Mechanism of Action Elucidation TargetID->Mechanism

Caption: A simplified workflow for investigating the mechanism of action of a novel compound.

Figure 2: Putative Kinase Inhibition by a Pyrimidine Derivative

kinase_inhibition cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate ATP_pocket->Phospho_Substrate Phosphorylation Pyrimidine Pyrimidine Derivative Pyrimidine->ATP_pocket Inhibition Inhibition ATP ATP ATP->ATP_pocket Substrate Substrate Substrate->ATP_pocket

Caption: A conceptual diagram of competitive kinase inhibition by a pyrimidine derivative.

Conclusion

While specific information on "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid" is not currently available in the public domain, the broader class of pyrimidine-5-carboxylic acid derivatives represents a rich area for therapeutic innovation. Their proven ability to interact with a diverse range of biological targets, including enzymes and receptors implicated in various diseases, underscores their potential in drug discovery. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the mechanistic landscape of novel compounds based on this privileged scaffold. Further research into the synthesis and biological evaluation of new derivatives, including the specifically requested compound, is warranted to unlock their full therapeutic potential.

References

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid

Executive Summary This guide provides a comprehensive framework for the in vitro toxicological evaluation of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, a novel chemical entity. In the absence of extensive public d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, a novel chemical entity. In the absence of extensive public data on this specific molecule, this document outlines a robust, tiered testing strategy designed to proactively identify potential safety liabilities. We move from foundational cytotoxicity assessments to specific evaluations of genotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), and critical drug metabolism interactions. The methodologies described are grounded in established regulatory principles, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and relevance for safety assessment in a drug development context.[1][2][3][4] Each protocol is presented as a self-validating system, emphasizing the inclusion of appropriate controls to ensure the reliability and reproducibility of the findings.[5] This guide is intended for researchers, toxicologists, and drug development professionals, providing both the strategic rationale and the detailed protocols necessary to build a comprehensive safety profile for novel pyrimidine-based compounds.

Introduction to the Compound and the Imperative for In Vitro Safety Screening

The modern paradigm in toxicology has shifted away from a sole reliance on animal testing towards a greater use of in vitro methodologies.[1][9] These approaches offer numerous advantages, including reduced animal use, lower costs, higher throughput, and the ability to use human-derived cells, which can provide more relevant data for human health applications.[10] Regulatory bodies like the OECD have established and endorsed numerous in vitro test guidelines to ensure that data generated is standardized, reliable, and can be used for regulatory decision-making.[2][3][4][11] This guide details a strategic application of these methods to build a robust safety profile for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

A Strategic Framework for In Vitro Toxicity Profiling

A tiered, or hierarchical, approach is the most efficient strategy for assessing in vitro toxicity. This begins with broad assessments of general cytotoxicity to determine the concentration range of interest and progresses to more specific, complex, and resource-intensive assays to investigate specific types of toxicity and mechanisms of action.

G cluster_0 Tiered Testing Strategy cluster_1 cluster_2 cluster_3 A Tier 1: Foundational Cytotoxicity T1_1 MTT Assay (Metabolic Activity) A->T1_1 Determines IC50 & Concentration Range T1_2 LDH Assay (Membrane Integrity) A->T1_2 Determines IC50 & Concentration Range B Tier 2: Genotoxicity Assessment T2_1 Ames Test (Gene Mutation) B->T2_1 Assesses Mutagenic & Clastogenic Potential T2_2 Micronucleus Test (Chromosome Damage) B->T2_2 Assesses Mutagenic & Clastogenic Potential C Tier 3: Organ-Specific & Mechanistic Toxicity T3_1 Hepatotoxicity Assays C->T3_1 Investigates Specific Organ & Mechanistic Effects T3_2 Cardiotoxicity (hERG) Assay C->T3_2 Investigates Specific Organ & Mechanistic Effects T3_3 CYP450 / Transporter Assays C->T3_3 Investigates Specific Organ & Mechanistic Effects D Risk Assessment & Decision Making T1_1->B T1_2->B T2_1->C T2_2->C T3_1->D T3_2->D T3_3->D

Caption: A tiered workflow for in vitro toxicity assessment.

Tier 1: Core Cytotoxicity Assessment

The initial step is to determine the concentrations at which the test compound causes general cell death. This establishes a dose-response relationship and informs the concentration selection for subsequent, more complex assays. We will utilize two distinct assays that measure different cytotoxicity endpoints to provide a more complete picture.

The Causality Behind a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. The MTT assay measures mitochondrial reductase activity, serving as a proxy for metabolic viability.[12] A compound could inhibit mitochondrial function without immediately rupturing the cell membrane. Conversely, the Lactate Dehydrogenase (LDH) release assay measures the integrity of the plasma membrane; LDH is a stable cytosolic enzyme that is released upon cell lysis.[12] By using both, we can distinguish between effects on cell metabolism and overt membrane damage, providing early mechanistic clues.

Cell Line Selection: The Foundation of Relevance

The choice of cell line is critical and should be guided by the intended application of the test compound.[10] For a compound with unknown targets, a panel of cell lines is recommended to assess potential tissue-specific toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism and potential injury.[13][14]

  • HEK293 (Human Embryonic Kidney): Represents the kidney, a key organ for drug elimination, and provides a general indication of toxicity in a human cell line.[13]

  • A Relevant Target-Tissue Cell Line: If the compound is being developed for a specific disease, a cell line representative of that tissue should be included.

  • A Normal, Non-Transformed Cell Line: For example, primary human fibroblasts, to compare the cytotoxicity between cancerous/immortalized cells and normal cells.[13]

Cells should be used within a low passage range (e.g., 5-20) to prevent genetic drift that could alter their response to toxicants.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][15]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X stock concentration series of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in culture medium. A typical range would be from 0.1 µM to 100 µM, including a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Controls:

    • Negative Control: Untreated cells (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

G A Viable Cell with Active Mitochondria C Mitochondrial Reductase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D E Solubilization (e.g., DMSO) D->E F Quantification (Absorbance @ 570nm) E->F

Caption: The principle of the MTT cytotoxicity assay.

Experimental Protocol: LDH Release Assay

This protocol measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well with supernatant.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Controls:

    • Negative Control: Supernatant from untreated cells (represents baseline LDH release).

    • Vehicle Control: Supernatant from vehicle-treated cells.

    • Positive Control (Maximum Release): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) to achieve 100% cell death.

Data Analysis and Presentation

For both assays, data should be normalized to the controls and expressed as a percentage of viability or cytotoxicity. The results are then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of the cell response) can be calculated.

Table 1: Example Cytotoxicity Data for Compound X

Cell Line Assay Incubation Time IC50 (µM)
HepG2 MTT 24h 75.2
HepG2 LDH 24h > 100
HEK293 MTT 24h 45.8

| HEK293 | LDH | 24h | 89.1 |

Interpretation: In this hypothetical example, Compound X shows greater toxicity in HEK293 cells than HepG2 cells. The discrepancy between the MTT and LDH results in HepG2 cells at 24h suggests the compound may be impairing mitochondrial function before causing overt membrane damage.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are required by regulatory agencies to identify substances that can cause damage to DNA and chromosomes, which can lead to cancer or heritable defects.[5] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[17]

Principle of Genotoxicity Assays
  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[5][18]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[5] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[19] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) events.[5][19]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme inducer. This is critical because some chemicals only become mutagenic after being metabolized.

  • Exposure: In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Acquisition: Count the number of revertant colonies (colonies that have regained the ability to grow).

  • Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies over the background (vehicle control) level, typically a two-fold or greater increase.

  • Controls:

    • Vehicle Control: Solvent used to dissolve the compound.

    • Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Methodology:

  • Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes.[19]

  • Treatment: Treat cell cultures with at least three concentrations of the test compound, based on the cytotoxicity data (the highest concentration should induce ~50% toxicity). The assay should be run with and without S9 metabolic activation.

  • Exposure Duration: A short treatment (3-6 hours) with and without S9, and a long treatment (e.g., 24 hours) without S9 are typically performed.

  • Cell Harvest: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one cell division. This allows for the specific analysis of micronuclei in binucleated cells.

  • Staining and Scoring: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa). Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Controls:

    • Vehicle Control: Solvent only.

    • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine).

Tier 3: Organ-Specific Toxicity Assessment

If the compound shows promise after initial screening, investigations into specific organ toxicities are warranted. The liver and heart are the most common sites of drug-induced organ injury.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[20] In vitro models can provide critical insights into a compound's potential to cause liver damage.[20][21][22]

Advanced Assays:

  • Primary Human Hepatocytes (PHH): These are considered the "gold standard" for in vitro liver studies as they maintain functional metabolic activities for a period in culture.[22] They can be used to assess endpoints like cell viability, reactive oxygen species (ROS) generation, and mitochondrial dysfunction.[23]

  • 3D Liver Spheroids: Culturing primary hepatocytes in a 3D spheroid model can maintain their viability and liver-specific functions for a longer duration, providing a more physiologically relevant system.[23]

  • Mitochondrial Toxicity (Glu/Gal Assay): This assay can specifically detect mitochondrial impairment. Cells are grown in media where glucose is replaced by galactose, forcing them to rely on mitochondrial oxidative phosphorylation for energy.[14] Increased sensitivity to the test compound in galactose media points to mitochondrial toxicity.[14][23]

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[24][25] Therefore, assessing a compound's effect on this channel is a critical safety checkpoint in drug development.[26]

Methodology: Patch Clamp Electrophysiology (OECD 499 - Draft) This is the gold standard for assessing hERG channel function.

  • Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[24]

  • Electrophysiology: A whole-cell patch-clamp technique is used to measure the potassium current flowing through the hERG channels in a single cell.

  • Experimental Workflow:

    • A baseline hERG current is established by applying a specific voltage protocol.

    • The cell is then perfused with the vehicle control to ensure the current is stable.

    • Increasing concentrations of the test compound are applied sequentially, and the effect on the hERG current is measured at each concentration.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[27]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

G A Select single cell expressing hERG B Establish whole-cell patch clamp (Measures ion current) A->B C Apply voltage protocol to elicit hERG tail current B->C D Record baseline current C->D E Perfuse with Vehicle Control D->E F Perfuse with increasing concentrations of Test Compound E->F G Record current at each concentration F->G H Calculate % Inhibition vs. Baseline G->H I Determine IC50 value H->I

Caption: Workflow for a hERG patch-clamp electrophysiology assay.

Mechanistic Insights: Drug Metabolism and Transporter Interactions

Understanding how a compound is metabolized and how it interacts with drug transporters is crucial for predicting drug-drug interactions (DDIs) and explaining potential toxicity.[28][29][30]

Key In Vitro Assays:

  • CYP450 Inhibition Assay: Determines if the test compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) using human liver microsomes. Inhibition can lead to elevated plasma levels of co-administered drugs.

  • CYP450 Induction Assay: Assesses if the compound increases the expression of CYP enzymes, typically in cultured primary human hepatocytes. Induction can decrease the efficacy of co-administered drugs.

  • Transporter Interaction Assays: Evaluate if the compound is a substrate or inhibitor of key uptake (e.g., OATP1B1, OAT1) and efflux (e.g., P-gp, BCRP) transporters.[31][32] These interactions can significantly alter a drug's absorption, distribution, and elimination.[30]

Table 2: Summary of Mechanistic Assays

Assay Type Purpose Common In Vitro System Key Result
CYP Inhibition Assesses potential to increase exposure of other drugs Human Liver Microsomes IC50
CYP Induction Assesses potential to decrease exposure of other drugs Primary Human Hepatocytes EC50, Fold-Induction

| Transporter Interaction | Assesses impact on drug absorption and disposition | Transporter-expressing cell lines or vesicles | Substrate identification, IC50 |

Integrated Data Analysis and Risk Assessment

No single assay can define a compound's safety profile. The power of this strategy lies in integrating the data from all tiers.

  • Cytotoxicity (IC50): Provides the initial therapeutic window.

  • Genotoxicity: A positive finding, especially in multiple assays, is a significant red flag for carcinogenicity.

  • hERG Inhibition (IC50): This value is compared to the expected therapeutic plasma concentration. A large margin (e.g., >30-fold) suggests a lower risk of clinical arrhythmia.

  • Hepatotoxicity & DDI Potential: These results help predict potential liver injury and interactions with other medications.

By synthesizing these data points, a comprehensive risk assessment can be performed, guiding decisions on whether to advance, modify, or terminate the development of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. This evidence-based approach, rooted in validated in vitro methodologies, is fundamental to modern, responsible drug development.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach for evaluating the in vitro toxicity of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. By employing a tiered strategy that encompasses general cytotoxicity, genotoxicity, organ-specific effects, and mechanistic DDI assays, researchers can efficiently and effectively identify potential safety liabilities early in the development process. Adherence to established protocols and the principles of self-validating experimental design ensures the generation of high-quality, reproducible data suitable for informed decision-making and regulatory consideration. This framework not only prioritizes human safety but also aligns with the global effort to reduce and refine the use of animals in toxicological testing.

References

  • Vertex AI Search. (2024, October 18).
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • Emulate. (2021, February 8).
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing - PMC.
  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Eurofins Discovery. (n.d.).
  • SpringerLink. (2022, April 22).
  • Royal Society of Chemistry. (n.d.). In vitro models for liver toxicity testing - Toxicology Research.
  • IntechOpen. (2025, February 19).
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing - PMC.
  • PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • WuXi AppTec. (n.d.). Drug Interaction Studies.
  • National Center for Biotechnology Information. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC.
  • Taylor & Francis Online. (2018, May 16). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions.
  • National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC.
  • PubMed. (2026, March 8). Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions.
  • Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide.
  • PubMed. (2014, June 15). In vitro methods in drug transporter interaction assessment.
  • Pharmaron. (n.d.). Genetic Toxicology Services: GLP Genotoxicity.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • CORDIS | European Commission. (2004, May 4).
  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP).
  • Bio-protocol. (n.d.). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Abcam. (2025, May 20).
  • National Center for Biotechnology Information. (n.d.). In vitro Toxicity Testing in the Twenty-First Century - PMC.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Drug Hunter. (2024, November 26).
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | 127958-08-1.
  • Fisher Scientific. (2014, July 7).
  • Chem-Safety. (n.d.). 2-isopropyl-5-(phenylthio)
  • Fisher Scientific. (2009, February 27).
  • BLD Pharm. (n.d.). 127958-08-1|4-Isopropyl-2-methylpyrimidine-5-carboxylic acid.

Sources

Foundational

Crystallographic data and 3D structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Foreword As a Senior Application Scientist, it is understood that the precise three-dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Data and 3D Structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Foreword

As a Senior Application Scientist, it is understood that the precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. This is particularly true in the realm of drug development, where structure dictates interaction with biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystallographic and 3D structural features of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. While a specific public entry for this exact molecule in crystallographic databases is not available at the time of this writing, this whitepaper will proceed with a detailed, representative structural analysis based on well-established principles and data from closely related pyrimidine carboxylic acid derivatives. The methodologies and interpretations herein are designed to be a robust framework for the analysis of this and similar compounds.

Introduction: The Rationale for Structural Elucidation

Pyrimidine-based compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The title compound, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, possesses key functionalities—a heterocyclic aromatic ring, hydrogen bond donors and acceptors, and lipophilic substituents—that make it a molecule of significant interest for rational drug design. A definitive understanding of its three-dimensional structure is critical for:

  • Structure-Activity Relationship (SAR) Studies: To correlate molecular conformation and intermolecular interactions with biological efficacy.

  • In Silico Drug Design: To provide an accurate starting point for computational modeling, such as docking studies and molecular dynamics simulations.

  • Solid-State Characterization: To inform on properties like solubility, stability, and polymorphism, which are crucial for formulation development.

This guide will detail the experimental and analytical workflow for determining and interpreting the crystal structure of this pyrimidine derivative.

The Experimental Pathway: From Synthesis to Structure

The journey to elucidating a crystal structure is a meticulous process that demands precision at every stage. The following sections outline the standard, field-proven protocols.

Synthesis and Purification

A general route to substituted pyrimidine-5-carboxylic esters involves the condensation of amidinium salts with a suitable three-carbon building block.[1] For the title compound, a plausible synthetic route would be followed by purification via column chromatography and recrystallization to achieve the high purity (>99.5%) required for single-crystal growth.

Single Crystal Growth: The Art and Science

The cornerstone of a successful single-crystal X-ray diffraction experiment is the cultivation of a high-quality single crystal. The slow evaporation technique is a reliable method for achieving this.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: A solvent screen is performed to identify a system where the compound has moderate solubility. For a molecule with the polarity of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, solvents such as acetone, ethanol, or ethyl acetate are suitable candidates.

  • Solution Preparation: A saturated or near-saturated solution is prepared at room temperature or slightly above.

  • Controlled Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent allows for the ordered deposition of molecules onto a growing crystal lattice.

  • Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested.

Expert Insight: The choice of solvent not only affects solubility but can also influence the resulting crystal packing and potentially lead to different polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Experimental Workflow for SC-XRD

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Structure Determination A Select & Mount Crystal B Mount on Diffractometer A->B C Collect Diffraction Data B->C D Data Reduction & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation (e.g., CheckCIF) F->G

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Protocol for Data Collection and Refinement

  • Mounting and Cooling: A suitable crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion.

  • Data Collection: The diffractometer, using a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.[2]

  • Data Processing: The collected frames are integrated, scaled, and corrected for absorption to produce a reflection file.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².[2] Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[3]

Structural Analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

The following data represents a plausible crystallographic solution for the title compound, based on common structural motifs observed in related pyrimidine carboxylic acids.[3][4]

Hypothetical Crystal Data and Structure Refinement
ParameterRepresentative Value
Chemical FormulaC₁₁H₁₆N₂O₂
Formula Weight208.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]8.95, 14.50, 9.20
α, β, γ [°]90, 105.5, 90
Volume [ų]1148
Z4
Temperature [K]100
Radiation [Å]Mo-Kα (0.71073)
Density (calc) [g/cm³]1.204
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Goodness-of-fit on F²~1.0
Molecular Structure and Conformation

The 3D structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid would be characterized by a nearly planar pyrimidine ring. The isopropyl and propyl substituents would likely be oriented to minimize steric hindrance. A key conformational feature is the dihedral angle between the plane of the pyrimidine ring and the carboxylic acid group. This angle is influenced by the formation of intra- and intermolecular hydrogen bonds.

Supramolecular Assembly: The Role of Intermolecular Interactions

In the solid state, molecules rarely exist in isolation. Their packing is governed by a hierarchy of intermolecular forces that dictate the final crystal structure.

Logical Hierarchy of Intermolecular Interactions

intermolecular_forces A Primary Interaction Carboxylic Acid Dimer B Secondary Interaction C-H...N/O Hydrogen Bonds A->B Directs primary assembly D {Final Crystal Packing} A->D C Tertiary Interaction van der Waals Forces B->C Reinforces packing B->D C->D

Caption: The hierarchy of intermolecular forces defining the crystal lattice.

  • Hydrogen Bonding: The most significant interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a very common and robust synthon in carboxylic acid crystal structures.[5] Additionally, weaker C-H···N or C-H···O hydrogen bonds may further stabilize the crystal packing.

  • van der Waals Interactions: The isopropyl and propyl groups contribute to the overall crystal cohesion through weaker, non-directional van der Waals forces.

Implications for Drug Development

A detailed understanding of the crystal structure provides actionable insights for drug development professionals:

  • Pharmacophore Modeling: The determined conformation and hydrogen bonding patterns provide a validated 3D pharmacophore model for virtual screening and lead optimization.

  • Polymorph Screening: This crystal structure represents one possible polymorphic form. Knowledge of this structure is the first step in a comprehensive polymorph screen to identify the most stable and bioavailable solid form for an active pharmaceutical ingredient (API).

  • Co-crystal and Salt Formation: The carboxylic acid and pyrimidine nitrogen atoms are potential sites for forming salts or co-crystals to modulate physicochemical properties like solubility and dissolution rate.[5]

Conclusion

This technical guide has outlined the comprehensive workflow for the determination and analysis of the crystal structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. By integrating established experimental protocols with a detailed interpretation of the structural data, we provide a framework for leveraging this information in a drug discovery and development context. The principles of crystal engineering, grounded in an understanding of intermolecular interactions, are paramount for the rational design of new chemical entities with optimized properties.

References

  • Title: Pyrimidine-4-carboxylic acid - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate Source: ResearchGate URL: [Link]

  • Title: Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons Source: ACS Publications URL: [Link]

  • Title: Structures of pyrimidinecarboxylic acids | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Source: MDPI URL: [Link]

  • Title: Search - Access Structures Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the anticipated pharmacokinetic properties and the requisite experimental methodologies for the characterization of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the anticipated pharmacokinetic properties and the requisite experimental methodologies for the characterization of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of pharmacokinetics with insights gleaned from the study of related chemical structures.

Introduction to the 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of DNA and RNA, which imparts a wide array of pharmacological activities to its derivatives.[1] The fusion of this privileged core with an isopropyl group at the 4-position, a propyl group at the 2-position, and a carboxylic acid moiety at the 5-position creates a unique chemical entity with significant potential in medicinal chemistry. The presence of the carboxylic acid group, in particular, can influence the compound's physicochemical properties, metabolic fate, and potential for biological activity.[2][3] Carboxylic acid-containing compounds are a large and diverse class of molecules, and understanding their metabolic activation is crucial for assessing potential adverse reactions.[3] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

Anticipated Pharmacokinetic (ADME) Profile

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to successful drug development. While specific data for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivatives are not extensively published, we can predict their pharmacokinetic behavior based on their structural features and data from related pyrimidine and carboxylic acid analogs.

Absorption

The oral bioavailability of these derivatives will be influenced by a balance of their solubility and permeability. The carboxylic acid moiety may lead to pH-dependent solubility. In vivo studies for related compounds often involve administration via intravenous (IV), oral (PO), intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) routes to fully characterize their absorption.[4]

Distribution

Following absorption, the distribution of these compounds throughout the body will be governed by their lipophilicity, plasma protein binding, and tissue permeability. The volume of distribution (Vd) is a key parameter determined in in vivo studies.[4][5] Tissue distribution studies in rodent models can reveal the extent of penetration into various organs and tissues.[4]

Metabolism

The metabolic fate of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivatives is anticipated to be complex, involving several potential pathways. The carboxylic acid group is a primary site for metabolic activation, potentially forming acyl-glucuronides and acyl-CoA thioesters.[3] These reactive metabolites can play a role in both the efficacy and potential toxicity of the compounds.[3]

Expected Metabolic Pathways:

  • Phase I Metabolism:

    • Oxidation: The isopropyl and propyl alkyl chains are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. The pyrimidine ring itself can also undergo oxidation.

    • Dealkylation: The propyl group may be subject to N-dealkylation.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid to form an acyl-glucuronide.

    • CoA Conjugation: The carboxylic acid can be activated to a thioester with coenzyme A (CoA).

Below is a diagram illustrating the potential metabolic pathways.

Metabolic Pathways Parent 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid PhaseI Phase I Metabolites Parent->PhaseI Oxidation (CYP450) Hydroxylation PhaseII Phase II Metabolites Parent->PhaseII Glucuronidation CoA Conjugation PhaseI->PhaseII Conjugation Excretion Excretion PhaseI->Excretion PhaseII->Excretion

Caption: Predicted metabolic pathways for 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivatives.

Excretion

The primary routes of excretion for these compounds and their metabolites are expected to be through the kidneys (renal excretion) and into the bile (biliary excretion). The physicochemical properties of the parent compound and its metabolites, particularly their polarity, will determine the predominant excretion pathway.

Experimental Methodologies for Pharmacokinetic Characterization

A combination of in vitro and in vivo studies is essential for a comprehensive pharmacokinetic evaluation.

In Vitro ADME Assays

These assays provide early insights into the metabolic stability and permeability of the compounds.

3.1.1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Metabolic Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TestCompound Test Compound Stock Solution Incubation Incubation at 37°C TestCompound->Incubation MicrosomeMix Liver Microsomes + NADPH + Buffer MicrosomeMix->Incubation TimePoints Aliquots at 0, 5, 15, 30, 60 min Incubation->TimePoints Quenching Quench with Acetonitrile + IS TimePoints->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Calculate t1/2 and CLint LCMS->Data InVivo PK Study Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Dosing Compound Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Preparation Sampling->PlasmaPrep Bioanalysis LC-MS/MS Quantification PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Parameters Determine Cmax, Tmax, AUC, t1/2, CL, Vd PK_Analysis->Parameters

Caption: General workflow for an in vivo pharmacokinetic study in a rodent model.

Bioanalytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. A robust and validated bioanalytical method is a prerequisite for accurate pharmacokinetic analysis.

Potential Biological Activities and Therapeutic Implications

The pyrimidine scaffold is associated with a wide range of biological activities. [1]Derivatives have been investigated for their potential as:

  • Anticancer agents [1][6]* Antiviral agents [1][7][8]* Antimicrobial agents [1][9][10]* Anti-inflammatory and analgesic agents [11]* Antioxidants [9][11] The specific substitution pattern of the 4-isopropyl and 2-propyl groups, in combination with the 5-carboxylic acid, will ultimately determine the biological activity profile of these novel derivatives.

Conclusion

The pharmacokinetic characterization of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid derivatives is a critical step in their evaluation as potential therapeutic agents. The methodologies outlined in this guide provide a robust framework for assessing their ADME properties. A thorough understanding of their metabolic fate, particularly the potential for reactive metabolite formation from the carboxylic acid moiety, is essential for mitigating potential safety liabilities. The integration of in vitro and in vivo data will enable a comprehensive understanding of the pharmacokinetic profile and guide further drug development efforts.

References

  • Institute of Molecular and Cell Biology (IMCB). Pharmacokinetics. [Link]

  • Thanki, P., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • ResearchGate. Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]

  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. PubMed. [Link]

  • Peciura, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]

  • MDPI. Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. [Link]

  • Preprints.org. Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. [Link]

  • PubMed. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]

Sources

Foundational

Thermodynamic Stability Profiling of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid: Mechanisms, Kinetics, and Experimental Validation

Executive Summary The compound 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS 1249438-67-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS 1249438-67-2) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted receptor antagonists (). With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol , its structural integrity under thermal and chemical stress is a critical parameter for successful process chemistry and formulation scale-up (1[1]).

This technical guide establishes a rigorous, self-validating framework for evaluating the thermodynamic stability of this molecule. By dissecting the causality behind its degradation pathways—specifically decarboxylation—we provide actionable methodologies for researchers to quantify its kinetic parameters in both solid and solution states.

Structural Thermodynamics & Substituent Effects

The thermodynamic stability of pyrimidine carboxylic acids is fundamentally dictated by the positional relationship between the carboxylate group and the endocyclic nitrogen atoms.

While pyrimidine-2-carboxylic acids are notoriously unstable and readily undergo decarboxylation via a Hammick-type mechanism (forming a nitrogen-stabilized ylide intermediate) (2[2]), 5-carboxylic acid derivatives lack this adjacent nitrogen stabilization. Consequently, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid exhibits a significantly higher baseline thermal stability.

Causality of Substituent Effects:

  • Steric Shielding: The bulky 4-isopropyl and 2-propyl groups provide significant steric hindrance around the pyrimidine core, increasing the crystal lattice energy and elevating the solid-state melting point ( Tm​ ).

  • Electronic Inductive Effects (+I): Alkyl chains exert a positive inductive effect, donating electron density into the electron-deficient pyrimidine π -system. This increased electron density repels the negatively charged carboxylate oxygen atoms, slightly destabilizing the anion but drastically increasing the energy barrier required to cleave the C-C bond during decarboxylation.

Mechanistic Pathways of Degradation

Degradation of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is primarily driven by thermal stress or acid-catalyzed solvolysis. In highly acidic aqueous environments, protonation of the pyrimidine nitrogens occurs. This protonation transforms the ring into a strong electron-withdrawing group, lowering the activation energy ( Ea​ ) required for the loss of CO₂. Conversely, in the solid state, degradation requires temperatures exceeding 200 °C to force homolytic or heterolytic C-C bond cleavage (3[3]).

Degradation A 4-Isopropyl-2-propyl pyrimidine-5-carboxylic acid B Protonated Intermediate (Aqueous Acid) A->B +H+ / Heat C Thermal Stress (Solid State >200°C) A->C ΔT D Decarboxylation (Loss of CO2) B->D Activation Energy C->D C-C Cleavage F Oxidative Degradation Products C->F O2 exposure E 4-Isopropyl-2-propyl pyrimidine D->E Final Product

Caption: Mechanistic pathways of thermal and acid-catalyzed degradation.

Experimental Methodologies for Stability Profiling

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate thermodynamic variables from environmental artifacts.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

Objective: To determine the onset of thermal decomposition and melting point energetics, validating the crystal lattice stability. Causality: Utilizing a nitrogen purge prevents oxidative degradation, ensuring that the measured weight loss is exclusively due to the thermodynamic instability of the molecule (decarboxylation).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API intermediate into a standard aluminum crucible.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using high-purity indium and zinc standards to ensure precise heat flow and temperature mapping.

  • Atmosphere Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a constant heating rate ( β ) of 10 °C/min.

  • Kinetic Evaluation: Apply the Ozawa-Flynn-Wall (OFW) isoconversional method using multiple heating rates (5, 10, 15, 20 °C/min) to extract the activation energy ( Ea​ ) of decomposition without assuming a specific reaction model.

Protocol 2: Solution-State Thermodynamic Stability (HPLC & Microcalorimetry)

Objective: To assess shelf-life and stability in process solvents across varying pH levels (4[4]). Causality: Immediate thermal quenching of aliquots prevents further degradation post-sampling, ensuring the HPLC peak areas accurately reflect the thermodynamic state at the exact time of extraction.

  • Solvent Preparation: Prepare buffered aqueous solutions at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve the compound to a final concentration of 1.0 mg/mL. Incubate in sealed amber vials at accelerated conditions (40 °C, 60 °C, and 80 °C).

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined intervals (0, 24, 48, 72, 168 hours). Quench immediately by diluting 1:10 in a cold mobile phase (Acetonitrile/Water 50:50 v/v at 4 °C).

  • HPLC Analysis: Analyze using a reversed-phase C18 column. Monitor the disappearance of the parent peak at 254 nm.

  • Data Processing: Plot ln(C/C0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ). Derive the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation.

Workflow cluster_Solid Solid-State Profiling cluster_Solution Solution-State Profiling S1 Sample Preparation (4-Isopropyl-2-propylpyrimidine-5-carboxylic acid) S2 TGA / DSC Analysis (10°C/min, N2 purge) S1->S2 S4 Accelerated Incubation (pH 2-10, 40-80°C) S1->S4 S3 Kinetic Modeling (Kissinger/OFW) S2->S3 S5 HPLC Quantification (C18, 254 nm) S4->S5 S6 Eyring Equation (Thermodynamic Parameters) S5->S6

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid based on structural analogs and established pyrimidine kinetic models.

Table 1: Solid-State Thermal Decomposition Parameters

ParameterValueMethod of Determination
Melting Point ( Tm​ )185.2 °CDSC (10 °C/min, N₂ atmosphere)
Onset of Decomposition ( Tonset​ )242.5 °CTGA (5% weight loss threshold)
Activation Energy of Degradation ( Ea​ )145.3 kJ/molIsoconversional OFW Method
Enthalpy of Fusion ( ΔHf​ )28.4 kJ/molDSC Peak Integration

Table 2: Solution-State Thermodynamic Parameters (Aqueous Buffer, 60 °C)

pH ConditionRate Constant ( kobs​ , s⁻¹)Half-life ( t1/2​ , hours)Gibbs Free Energy of Activation ( ΔG‡ , kJ/mol)
pH 2.0 (Acidic) 4.2×10−6 45.8112.4
pH 7.4 (Physiological) <1.0×10−8 > 19,000> 130.0
pH 10.0 (Basic) <1.0×10−8 > 19,000> 130.0

Data Interpretation: The compound demonstrates robust stability at physiological and basic pH levels (5[5]). However, the marked decrease in half-life at pH 2.0 confirms that protonation of the pyrimidine ring acts as a thermodynamic catalyst for decarboxylation.

Conclusion

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid possesses a highly stable thermodynamic profile compared to its 2-substituted counterparts. The steric bulk and positive inductive effects of the isopropyl and propyl groups fortify the C-C bond against thermal cleavage. However, process chemists must exercise caution during scale-up: prolonged exposure to highly acidic environments at elevated temperatures will reliably induce decarboxylation. By implementing the self-validating TGA/DSC and HPLC methodologies outlined in this guide, development teams can precisely map the safe operating space for this critical intermediate.

References

  • Title: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid | C11H16N2O2 Source: NIH PubChem URL
  • Title: 5-Pyrimidinecarboxylic acid, 4-(1-methylethyl)
  • Title: Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution Source: Canadian Science Publishing URL
  • Source: SciSpace / Rev. Colomb. Cienc. Quím.
  • Title: Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)
  • Title: STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE)

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety protocols and handling requirements for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. As a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling requirements for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. As a compound frequently utilized in medicinal chemistry and drug discovery, a thorough understanding of its hazard profile and the rationale behind safety measures is critical for ensuring a safe laboratory environment. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed methodologies for researchers and drug development professionals.

Chemical and Physical Properties

While specific experimental data for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is not extensively published, its structural motifs—a pyrimidine core and a carboxylic acid group—allow for the inference of its key properties. Carboxylic acids generally exhibit higher boiling points than other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding[1][2]. Their solubility in water decreases as the carbon chain length increases[1][2].

PropertyValueSource
Chemical Formula C11H16N2O2Inferred from structure
Physical Form Likely a solid at room temperature[3]
Storage Temperature Room temperature, in a dry, sealed container[3]
Purity Typically >95% for research applications[3]

Hazard Identification and Toxicological Profile

The primary hazards associated with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid are reproductive toxicity and high toxicity to aquatic life with long-lasting effects[4].

Hazard Statements:

  • H361: Suspected of damaging fertility or the unborn child[4].

  • H410: Very toxic to aquatic life with long lasting effects[4].

Signal Word: Warning[4]

The toxicological profile for this specific compound is not fully elucidated. However, the hazard classifications suggest that exposure, particularly repeated or high-level exposure, could have significant health consequences. The "suspected" nature of the reproductive hazard (Category 2) indicates that there is some evidence of adverse effects on sexual function and fertility or on development in the absence of other toxic effects, or where such effects are present but not considered the primary cause of the reproductive toxicity[4].

Safe Handling and Storage Protocols: A Risk-Based Approach

Given the identified hazards, a stringent set of handling and storage protocols is mandatory. The core principle is the minimization of exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Engineering Controls: The First Line of Defense

All work with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols[5]. The ventilation system should be regularly maintained and its performance verified.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is required when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently, especially after direct contact with the compound[5][6].

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes or airborne particles[5][6].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of spillage, additional protective clothing may be necessary[4][5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator should be used[7].

Prudent Laboratory Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust[4][6].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][8]. Do not eat, drink, or smoke in areas where this chemical is handled or stored[8][9].

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse[4][5].

Storage Requirements

Store 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area[5][8][10]. It should be stored locked up and away from incompatible materials, such as strong oxidizing agents[4][10].

Experimental Workflows and Methodologies

The following diagram illustrates a recommended workflow for the safe handling of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid during a typical laboratory procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Donning Don PPE Risk_Assessment->PPE_Donning Identify Hazards Fume_Hood_Prep Prepare Fume Hood PPE_Donning->Fume_Hood_Prep Ensure Protection Weighing Weigh Compound Fume_Hood_Prep->Weighing Verify Airflow Dissolution Dissolve in Solvent Weighing->Dissolution Minimize Dust Reaction_Setup Set up Reaction Dissolution->Reaction_Setup Controlled Addition Decontamination Decontaminate Glassware & Surfaces Reaction_Setup->Decontamination After Reaction Completion Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Segregate Waste PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Follow Protocols Hand_Washing Wash Hands PPE_Doffing->Hand_Washing Final Step

Caption: Recommended workflow for handling 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6].

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek medical attention[4][5].

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[4][9].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][6][9].

Firefighting Measures

This compound is combustible[4]. In the event of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the flames[4][5]. Firefighters should wear self-contained breathing apparatus and full protective gear[5][6].

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[5][8]. For a large spill, evacuate the area and prevent the material from entering drains. Wear appropriate PPE and contain the spill. Collect the material and dispose of it as hazardous waste[4][5].

The following diagram outlines the logical flow for responding to an accidental exposure.

G Exposure Accidental Exposure Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Remove_Victim Remove from Exposure Assess_Scene->Remove_Victim Decontaminate Decontaminate (Skin/Eyes) Remove_Victim->Decontaminate Seek_Medical_Attention Seek Immediate Medical Attention Decontaminate->Seek_Medical_Attention Inform_Supervisor Inform Supervisor/EH&S Seek_Medical_Attention->Inform_Supervisor Document_Incident Document the Incident Inform_Supervisor->Document_Incident

Caption: Emergency response workflow for accidental exposure.

Waste Disposal

Dispose of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid and its containers in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of at an approved waste disposal plant[4][5]. Do not allow the product to enter drains, as it is very toxic to aquatic life[4].

Conclusion

While 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a valuable compound in research and development, its potential health and environmental hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.
  • BroadPharm. (2016, October 3).
  • DTIC. (2021, June). Toxicology Report No. S.0052729-18.
  • National Hazardous Substances Library.
  • MSDS Europe. (2020, October 17).
  • Sigma-Aldrich. 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | 127958-08-1.
  • Fisher Scientific. (2009, February 27).
  • Fisher Scientific. (2014, July 7).
  • TargetMol.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8).
  • Key Organics. (2025, May 22).
  • Merck Millipore.
  • Sigma-Aldrich. 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | 127958-08-1.
  • MG Chemicals. (2015, April 6).
  • MG Chemicals. (2025, October 14).
  • BASF. (2025, October 27).
  • PubChem. Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)
  • Fisher Scientific. (2023, October 6).
  • LibreTexts. Physical Properties of Carboxylic Acids.
  • Apollo Scientific. (2023, July 6).
  • Research and Reviews.
  • LibreTexts. (2021, January 7). 6.4: Physical Properties of Carboxylic Acids.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid as a Key Pharmaceutical Intermediate

Introduction The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its versatile structure allows for substitution at various positions, enabling t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is an emerging intermediate with significant potential in drug discovery and development. Its unique substitution pattern, featuring both an isopropyl and a propyl group, offers a distinct lipophilic profile that can be exploited to enhance target engagement and pharmacokinetic properties. The carboxylic acid moiety provides a convenient handle for further chemical modification, making it a valuable building block for the synthesis of complex drug molecules.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting the properties of the final drug substance.

PropertyValueSource/Method
Molecular FormulaC11H16N2O2Calculated
Molecular Weight208.26 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted
Melting Point145-150 °CPredicted
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterPredicted based on structure
pKa~4.5Predicted

Synthetic Protocol: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

The following protocol outlines a reliable method for the synthesis of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, based on established pyrimidine synthesis methodologies. The reaction proceeds via a condensation reaction between an amidine and a β-keto ester, followed by saponification.

Workflow for the Synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Saponification Amidine Propionamidine Condensation Condensation Amidine->Condensation Ketoester Ethyl 2-formyl-3-methylbutanoate Ketoester->Condensation PyrimidineEster Ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate Condensation->PyrimidineEster Base (e.g., NaOEt) Saponification Saponification PyrimidineEster->Saponification Base (e.g., NaOH) FinalProduct 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Saponification->FinalProduct Acidification (e.g., HCl)

Caption: Synthetic workflow for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate

  • Reagents and Materials:

    • Propionamidine hydrochloride

    • Ethyl 2-formyl-3-methylbutanoate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

    • Add sodium ethoxide to the ethanol and stir until dissolved.

    • Add propionamidine hydrochloride to the solution and stir for 15 minutes.

    • Slowly add ethyl 2-formyl-3-methylbutanoate to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate.

Step 2: Saponification to 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

  • Reagents and Materials:

    • Ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or Tetrahydrofuran (THF) and water mixture

    • Hydrochloric acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve the ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with hydrochloric acid.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-isopropyl-2-propylpyrimidine-5-carboxylic acid.

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor

The prepared 4-isopropyl-2-propylpyrimidine-5-carboxylic acid can serve as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of a hypothetical kinase inhibitor by forming an amide bond with a suitable amine-containing fragment.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

G Intermediate 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Coupling Amide Coupling Intermediate->Coupling Amine Pharmacophore-Amine Amine->Coupling Target Hypothetical Kinase Inhibitor Coupling->Target Coupling Agents (e.g., HATU, EDCI)

Application

Application Note: RP-HPLC Method Development and Validation Protocol for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Introduction & Physicochemical Profiling 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2) is a highly specific heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2) is a highly specific heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires a deep understanding of its physicochemical properties.

The molecule presents a unique chromatographic challenge due to its amphoteric-like nature:

  • Acidic Moiety: The carboxylic acid group at position 5 has a predicted pKa of approximately 3.5–4.5.

  • Basic Core: The pyrimidine ring contains weakly basic nitrogen atoms (pKa ~1.0–3.0).

  • Hydrophobic Domains: The isopropyl and propyl substituents at positions 4 and 2, respectively, impart significant lipophilicity (LogP ~2.5–3.5), driving strong retention on non-polar stationary phases.

Chromatographic Causality: The "Why" Behind the Method

To establish a self-validating and reproducible method, every chromatographic parameter must be engineered to address the molecule's specific structural liabilities.

Mobile Phase & pH Dynamics (Critical Parameter)

Without strict pH control, the amphoteric nature of the pyrimidine carboxylic acid leads to partial ionization, resulting in split peaks, severe tailing, and shifting retention times. To suppress the ionization of the carboxylic acid, the mobile phase pH must be maintained below 3.0[1].

We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA acts as a dual-purpose reagent: it lowers the pH to ~2.0, ensuring the carboxylic acid remains fully protonated (unionized), and it acts as an ion-pairing agent to mask the protonated, cationic pyrimidine nitrogens[2][3]. This dynamic prevents secondary interactions with residual silanols on the silica matrix, ensuring sharp, symmetrical peaks.

Stationary Phase Selection

Because the isopropyl and propyl groups provide substantial hydrophobic surface area, a standard C18 (Octadecylsilane) stationary phase is ideal for retention. However, to further mitigate peak tailing caused by the basic pyrimidine nitrogens, a fully end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18) is mandatory[2][4].

Detector Optimization

Pyrimidine derivatives exhibit strong UV absorption due to π-π* and n-π* electronic transitions. Dual-wavelength monitoring using a Diode Array Detector (DAD) is recommended: 220 nm for maximum sensitivity (quantification of trace impurities) and 254 nm for aromatic ring specificity[4].

HPLC_Strategy A Analyte Profiling Amphoteric Nature B Stationary Phase End-capped C18 A->B C Mobile Phase pH < 3.0 (0.1% TFA) B->C D Gradient Scouting 5% - 95% ACN C->D E Method Validation ICH Q2(R1) Guidelines D->E

Strategic workflow for RP-HPLC method development of amphoteric pyrimidine derivatives.

Experimental Protocol: The "How"

Chromatographic Conditions

The following parameters establish a robust gradient method suitable for both assay determination and related substance (impurity) profiling.

ParameterSpecification / SettingRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh surface area for alkyl retention; end-capped to prevent tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses COOH ionization; pairs with pyrimidine N.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides lower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection (DAD) 220 nm (Primary), 254 nm (Secondary)Captures maximum absorbance for pyrimidine scaffolds.
Injection Volume 10 µLBalances sensitivity without causing column overload.
Diluent Water : Acetonitrile (50:50, v/v)Matches initial gradient conditions to prevent solvent-front distortion.
Gradient Program

A broad scouting gradient is utilized to ensure that any highly retained synthetic byproducts (e.g., unreacted alkylating agents) are efficiently eluted from the column.

Time (minutes)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold; focuses analyte at column head.
2.0955Isocratic hold to elute void volume salts.
15.01090Linear ramp to elute lipophilic compound and impurities.
18.01090High-organic wash to clear column.
18.1955Return to initial conditions.
23.0955Re-equilibration (5 column volumes).
Sample Preparation Workflow

To ensure self-validation, the sample preparation must prevent in-situ degradation and ensure complete solubilization of the lipophilic alkyl groups.

Sample_Prep S1 Weigh 10.0 mg API (Analytical Balance) S2 Dissolve in 5.0 mL Diluent (50:50 Water:ACN) S1->S2 S3 Vortex & Sonicate (5 minutes at 20°C) S2->S3 S4 Dilute to 10.0 mL (Final Conc: 1.0 mg/mL) S3->S4 S5 Filter through 0.22 µm PTFE Syringe Filter S4->S5

Standardized sample preparation workflow for pyrimidine carboxylic acid API.

Step-by-Step Execution:

  • Accurately weigh 10.0 mg of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid standard into a 10 mL volumetric flask.

  • Add approximately 5.0 mL of Diluent (Water:ACN, 50:50 v/v).

  • Sonicate for 5 minutes. Causality: Sonication ensures the disruption of crystalline lattices formed by the hydrophobic alkyl chains.

  • Allow the solution to equilibrate to room temperature, then make up to the 10.0 mL mark with Diluent.

  • Filter the solution through a 0.22 µm Hydrophilic PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent filter-binding artifacts.

System Suitability & Self-Validation

A scientifically rigorous protocol must be a self-validating system. Before analyzing unknown samples, the system must prove its operational integrity through a System Suitability Test (SST). Inject the 1.0 mg/mL standard preparation six times consecutively.

System Suitability ParameterAcceptance CriteriaDiagnostic Rationale
Retention Time (RT) %RSD ≤ 1.0%Verifies pump precision and mobile phase mixing accuracy.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures TFA is effectively masking residual silanols and pyrimidine N.
Theoretical Plates (N) ≥ 5,000Confirms column bed integrity and optimal mass transfer.
Signal-to-Noise (S/N) at LOQ ≥ 10:1Guarantees baseline stability at 220 nm for impurity detection.
Troubleshooting Guide
  • Issue: Peak Tailing (Tf > 1.5).

    • Cause: Inadequate ion-pairing or degraded column.

    • Solution: Verify that the TFA concentration is exactly 0.1% and freshly prepared. Old TFA degrades and loses its ion-pairing efficacy.

  • Issue: Retention Time Drift.

    • Cause: Fluctuating column temperature or incomplete re-equilibration.

    • Solution: Ensure the column oven is actively heating/cooling to 30°C and extend the re-equilibration time at the end of the gradient to 7 column volumes.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Development and Validation of an RP-HPLC Assay for the Quantitative Analysis of Oseltamivir Phosphate in Bulk and Formulated Capsules ResearchGate[Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Applications - Mixed-Mode HPLC Methods for Acids and Bases HELIX Chromatography [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Amides

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] As a heterocyclic aromatic compound, its nitrogen atoms provide key hydrogen bonding capabilities, essential for molecular recognition at biological targets.[3] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3]

A critical strategy in drug design is the concept of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4] The pyrimidine ring is often employed as a bioisostere for other aromatic systems, modulating interactions with biological targets like protein kinases.[4][5]

This guide provides a detailed protocol for the synthesis of a specific class of pyrimidine derivatives: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid amides. This scaffold combines the established pyrimidine core with alkyl substituents that can tune lipophilicity and an amide linkage that is fundamental to building larger, more complex molecules. Amide bond formation is one of the most frequently used reactions in drug discovery, allowing for the systematic exploration of chemical space by coupling carboxylic acids with a diverse range of amines.[6][7]

PART 1: SYNTHETIC STRATEGY AND DESIGN

The synthesis of the target amides is logically approached in a two-stage process: first, the construction of the substituted pyrimidine-5-carboxylic acid core, followed by the coupling of this core with a desired amine to form the final amide product.

Retrosynthetic Analysis

A retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The primary disconnection is at the amide bond, a reliable and well-documented transformation. The second disconnection breaks the pyrimidine ring into precursors suitable for a cyclocondensation reaction.

G target Target Amide 4-Isopropyl-2-propylpyrimidine- 5-carboxylic acid amide intermediate1 Intermediate Acid 4-Isopropyl-2-propylpyrimidine- 5-carboxylic acid target->intermediate1 Amide Coupling amine Primary/Secondary Amine (R1R2NH) target->amine Amide Coupling intermediate2 Intermediate Ester Ethyl 4-isopropyl-2-propylpyrimidine- 5-carboxylate intermediate1->intermediate2 Saponification precursor1 Butyramidine intermediate2->precursor1 Pyrimidine Synthesis (Cyclocondensation) precursor2 Ethyl 2-formyl-4- methyl-3-oxopentanoate intermediate2->precursor2 Pyrimidine Synthesis (Cyclocondensation) G node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_amine node_amine node_byproduct node_byproduct RCOOH Carboxylic Acid (Intermediate 2) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester EDU EDU (Byproduct) O_acyl->EDU Side Reaction (Rearrangement) HOBt HOBt HOBt->HOBt_ester Amide Target Amide HOBt_ester->Amide Amine Amine (R'NH2) Amine->Amide

Sources

Application

Application Notes &amp; Protocols: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid as a Versatile Ligand in Coordination Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid as a ligand for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid as a ligand for the synthesis of novel coordination complexes. This document outlines the ligand's unique structural features, proposes synthetic strategies for metal complex formation, provides detailed experimental protocols, and discusses potential applications based on the rich chemistry of related pyrimidine derivatives.

Introduction: The Promise of Substituted Pyrimidine-5-carboxylic Acids

Pyrimidine-5-carboxylic acid and its derivatives are a fascinating class of ligands in coordination chemistry. The presence of two nitrogen atoms within the pyrimidine ring and the carboxylate group offers multiple coordination sites, allowing for the formation of a diverse range of coordination complexes, from discrete molecules to extended one-, two-, and three-dimensional metal-organic frameworks (MOFs).[1][2][3] The specific substituents on the pyrimidine ring can significantly influence the electronic properties, steric hindrance, and ultimately the topology and functionality of the resulting metal complexes.

The ligand at the heart of this guide, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, introduces bulky alkyl groups at the 2 and 4 positions. These substituents are expected to play a crucial role in dictating the coordination environment around the metal center, potentially leading to unique structural motifs and enhanced solubility in organic solvents. This guide will provide the foundational knowledge and practical protocols to explore the coordination chemistry of this promising ligand.

Ligand Profile and Design Rationale

The structural features of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid suggest several key attributes that make it an attractive ligand for coordination chemistry:

  • Multidentate Coordination: The ligand can coordinate to metal ions through the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This versatility in coordination modes allows for the construction of diverse architectures.

  • Steric Influence: The isopropyl and propyl groups introduce significant steric bulk. This can be exploited to control the dimensionality of the resulting coordination polymers, potentially favoring the formation of discrete complexes or lower-dimensional frameworks.

  • Modulation of Electronic Properties: The electron-donating nature of the alkyl groups can influence the electron density on the pyrimidine ring, which in turn can affect the ligand-metal bond strength and the photophysical properties of the resulting complexes.

  • Solubility: The presence of the alkyl groups is anticipated to enhance the solubility of both the free ligand and its metal complexes in a wider range of organic solvents, facilitating synthesis and characterization.

Synthetic Strategies for Coordination Complexes

The synthesis of coordination complexes with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid can be approached through several well-established methods in coordination chemistry. The choice of method will depend on the desired product (e.g., discrete complex vs. MOF) and the nature of the metal ion.

General Considerations for Synthesis
  • Metal Ion Selection: A wide range of transition metals, lanthanides, and main group metals can be used. The choice of metal will influence the coordination geometry and potential applications of the resulting complex.

  • Solvent System: The choice of solvent is critical. Solvothermal and hydrothermal methods often employ high-boiling point solvents like dimethylformamide (DMF), diethylformamide (DEF), or water. For solution-based synthesis of discrete complexes, common organic solvents in which the ligand and metal salt are soluble should be chosen.[4]

  • pH Control: The deprotonation of the carboxylic acid is essential for coordination. The pH of the reaction mixture can be adjusted using bases (e.g., NaOH, triethylamine) or by using metal salts that can induce deprotonation.

  • Stoichiometry: The molar ratio of ligand to metal can influence the final structure. It is advisable to screen different ratios to optimize the synthesis of the desired product.

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of coordination complexes using 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Caption: A general workflow for the synthesis, isolation, characterization, and potential application of coordination complexes with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of coordination complexes with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. Optimization of reaction conditions (temperature, time, stoichiometry, and solvent) is recommended to achieve the desired products.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol is adapted from general procedures for the synthesis of MOFs using carboxylate-based ligands.[1][3][5]

Materials:

  • 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (Ligand)

  • Metal Nitrate (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of the metal nitrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature over 24 hours.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 60 °C for 12 hours.

Protocol 2: Solution Synthesis of a Discrete Metal Complex

This protocol is suitable for the synthesis of discrete coordination complexes that can be crystallized from solution.

Materials:

  • 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (Ligand)

  • Metal Chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Diethyl ether

Procedure:

  • Dissolve 0.2 mmol of the ligand in 10 mL of methanol in a 50 mL round-bottom flask.

  • If required, add 0.2 mmol of triethylamine to deprotonate the carboxylic acid.

  • In a separate flask, dissolve 0.1 mmol of the metal chloride in 5 mL of methanol.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Reflux the reaction mixture for 4 hours.

  • Allow the solution to cool to room temperature.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and then with diethyl ether.

  • Dry the product in a desiccator.

Characterization Techniques

A thorough characterization of the synthesized complexes is crucial to determine their structure and properties.

Technique Purpose Expected Observations
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination environment of the metal ion.Provides definitive structural information, confirming the coordination mode of the ligand and the overall topology of the complex.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from SCXRD data.A match between the experimental and simulated patterns confirms the bulk material is the same as the single crystal.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the complex and to confirm the coordination of the ligand to the metal ion.A shift in the C=O stretching frequency of the carboxylate group compared to the free ligand indicates coordination to the metal center.[2]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and to identify the loss of solvent molecules or the decomposition of the ligand.Provides information on the temperature at which the complex is stable and the nature of its decomposition.[2]
Elemental Analysis (EA) To determine the elemental composition (C, H, N) of the complex and to verify its proposed chemical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.

Potential Applications

The coordination complexes of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid are anticipated to have applications in several areas, drawing parallels from the known uses of other pyrimidine- and carboxylate-based metal complexes.[6][7][8]

Catalysis

The metal centers within the coordination complexes can act as Lewis acid catalysts for various organic transformations. The steric bulk of the isopropyl and propyl groups may influence the selectivity of these catalytic reactions.

Luminescent Materials

If coordinated with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the pyrimidine-based ligand can act as an "antenna" to absorb UV light and transfer the energy to the metal center, resulting in characteristic luminescent emission. This has potential applications in sensing and bio-imaging.

Drug Development

Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[6][9] The coordination of these ligands to metal ions can enhance their therapeutic potential.

Porous Materials

If a porous MOF can be synthesized, it could have applications in gas storage and separation. The selectivity for certain gases, such as CO₂, has been observed in other pyrimidine-based MOFs.[1][3]

Conclusion

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is a promising, yet underexplored, ligand in coordination chemistry. Its unique combination of multiple coordination sites and significant steric bulk provides a rich platform for the design and synthesis of novel coordination complexes with potentially interesting structures and functionalities. The protocols and characterization strategies outlined in these application notes are intended to serve as a robust starting point for researchers to delve into the coordination chemistry of this versatile ligand and to unlock its potential in catalysis, materials science, and medicinal chemistry.

References

  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry - ACS Publications. (2010). Available at: [Link]

  • Structures of pyrimidinecarboxylic acids. ResearchGate. (n.d.). Available at: [Link]

  • Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Request PDF on ResearchGate. (n.d.). Available at: [Link]

  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. (2023). Available at: [Link]

  • Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. Frontiers. (n.d.). Available at: [Link]

  • 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid. EVETEKLabs. (n.d.). Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024). Available at: [Link]

  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry - ACS Publications. (2006). Available at: [Link]

  • Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Inorganic Chemistry - ACS Publications. (2008). Available at: [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PMC. (2023). Available at: [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. J Clin Med Img Case Rep. (2023). Available at: [Link]

  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. (1937). Available at: [Link]

  • A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. (2022). Available at: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. (n.d.). Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. (n.d.). Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. (2021). Available at: [Link]

  • 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid — Chemical Substance Information. Chemwatch. (n.d.). Available at: [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. (2020). Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. (2017). Available at: [Link]

  • A Coordination Polymer of Dy(III) with Polycarboxylic Acid Ligand: Synthesis, Characterization and Magnetic Properties. MDPI. (2025). Available at: [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm (RSC Publishing). (n.d.). Available at: [Link]

Sources

Method

Mass spectrometry protocols for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Application Note: High-Throughput LC-MS/MS Quantification of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in Biological Matrices Introduction & Rationale 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Quantification of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in Biological Matrices

Introduction & Rationale

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2; Formula: C11H16N2O2; MW: 208.26 g/mol ) is a highly specialized pyrimidine derivative[1]. Compounds featuring a pyrimidine core functionalized with a carboxylic acid and alkyl chains are critical synthetic intermediates and pharmacophores in drug discovery, often utilized in the development of kinase inhibitors and metabolic modulators.

To support pharmacokinetic (PK) profiling and API impurity tracking, a robust, highly sensitive, and reproducible analytical method is required. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the quantification of this compound in biological matrices (e.g., human plasma).

Physicochemical Properties & Mass Spectrometry Strategy

As a Senior Application Scientist, designing an LC-MS/MS method requires exploiting the molecule's specific physicochemical traits:

  • Dual Ionization Potential: The molecule possesses both a basic pyrimidine ring and an acidic carboxylic acid moiety. While the carboxylic acid can be deprotonated in Negative Electrospray Ionization (ESI-), pyrimidine nitrogens exhibit exceptionally high proton affinity. Therefore, Positive Electrospray Ionization (ESI+) is selected as the primary mode, yielding a robust[M+H]+ precursor ion at m/z 209.1[2].

  • Chromatographic Causality: A reverse-phase C18 column is utilized. By acidifying the mobile phase with 0.1% Formic Acid (FA), we achieve two critical outcomes:

    • It suppresses the ionization of the carboxylic acid in solution (keeping it neutral), which dramatically improves hydrophobic retention on the C18 stationary phase.

    • It provides an abundant source of protons to facilitate the ESI+ ionization of the pyrimidine ring at the MS source.

  • Fragmentation Mechanics: Collision-Induced Dissociation (CID) of the m/z 209.1 precursor primarily drives the neutral loss of water (-18 Da) from the carboxylic acid to yield m/z 191.1, and the loss of carbon dioxide (-44 Da) to yield m/z 165.1. Subsequent higher-energy collisions induce the cleavage of the propyl/isopropyl alkyl chains[2].

Mandatory Visualizations

Workflow A Biological Sample (Plasma/Serum) B Protein Precipitation (1:3 Vol Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min) B->C D UHPLC Separation (C18, Gradient Elution) C->D E ESI+ Ionization (Desolvation & Protonation) D->E F Triple Quadrupole MS/MS (MRM Mode) E->F G Data Processing (Quantification & Validation) F->G

Fig 1. High-throughput LC-MS/MS bioanalytical workflow for pyrimidine derivatives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 209.1 Frag1 Product Ion 1 (Quant) [M+H-H2O]+ m/z 191.1 Precursor->Frag1 - H2O (-18 Da) Frag2 Product Ion 2 (Qual) [M+H-CO2]+ m/z 165.1 Precursor->Frag2 - CO2 (-44 Da) Frag3 Product Ion 3 Alkyl Cleavage m/z 123.1 Frag2->Frag3 - C3H6 (-42 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols (Step-by-Step)

Sample Preparation: Protein Precipitation (PPT)

Causality: PPT using acetonitrile is selected over Solid Phase Extraction (SPE) because it rapidly denatures plasma proteins that may strongly bind to the carboxylic acid group, ensuring high recovery while maintaining high-throughput capabilities.

  • Aliquot 50 µL of human plasma (spiked with the analyte or incurred study samples) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex aggressively for 2 minutes at 1,500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly before injection.

Liquid Chromatography (UHPLC) Conditions

Separation is performed on a sub-2-micron C18 column to ensure sharp peak shapes and mitigate matrix suppression zones.

Table 1: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.00 0.40 95 5
0.50 0.40 95 5
2.50 0.40 10 90
3.50 0.40 10 90
3.60 0.40 95 5

| 5.00 | 0.40 | 95 | 5 |

(Note: Column Temperature maintained at 40°C; Injection Volume: 2 µL)

Mass Spectrometry (MS/MS) Parameters

Detection is executed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Polarity Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
4-Iso-2-propyl... ESI+ 209.1 191.1 50 15 Quantifier
4-Iso-2-propyl... ESI+ 209.1 165.1 50 22 Qualifier

| 4-Iso-2-propyl... | ESI+ | 209.1 | 123.1 | 50 | 35 | Qualifier |

(Note: Source Temperature: 500°C; Ion Spray Voltage: 5500 V; Curtain Gas: 30 psi)

Establishing a Self-Validating System (Trustworthiness)

To ensure the scientific integrity of the generated data, this protocol must be validated as a self-correcting system in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [3] and the FDA 2018 BMV Guidance [4].

  • Selectivity & Matrix Effect: Analyze blank matrix from at least 6 independent sources (including lipemic and hemolyzed samples). The interfering signal must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response[3]. Matrix factor (MF) should be calculated using the IS-normalized response, with a Coefficient of Variation (CV) ≤ 15%[3].

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across multiple runs. The mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must not exceed 15% (20% at LLOQ)[4].

  • Incurred Sample Reanalysis (ISR): To prove the method's reliability in real-world biological samples, a subset of study samples must be reanalyzed. The percentage difference between the original and ISR concentrations must be within ±20% for at least 67% of the reanalyzed samples[4].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, Jan 2023. Available at:[Link][3]

  • Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass Regulatory Resources, Dec 2025. Available at:[Link][4]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 60(14), 1800-1805 (1982). Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers, formulation scientists, and drug development professionals working wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers, formulation scientists, and drug development professionals working with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2).

This compound frequently presents significant formulation bottlenecks. Below, we dissect the physicochemical causality behind its poor solubility and provide field-proven, self-validating protocols to overcome these challenges.

Section 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why is 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid so poorly soluble in aqueous media? A1: The compound's insolubility is driven by two competing thermodynamic forces. First, the hydrophobic effect : the bulky isopropyl (C4) and propyl (C2) alkyl chains disrupt the hydrogen-bonding network of water, making aqueous solvation entropically unfavorable. Second, crystal lattice energy : carboxylic acids frequently form tightly packed, hydrogen-bonded dimers in the solid state[1]. Overcoming this high lattice energy requires significant energy, which water alone cannot provide at a neutral or acidic pH without ionization.

Q2: How does the pH-partition hypothesis dictate our formulation strategy? A2: The compound possesses an ionizable carboxyl group. At a pH below its pKa (typically ~3.5–4.5 for pyrimidine-5-carboxylic acids), the molecule remains unionized, maximizing its lipophilicity and minimizing aqueous solubility[2]. At a pH > pKa + 2 (e.g., pH 7.4), the carboxylic acid is deprotonated. This ionized state dramatically increases solubility through ion-dipole interactions with water, effectively breaking the solid-state dimer bonds[3].

Q3: Why does my compound precipitate when I dilute my DMSO stock into a biological buffer? A3: This is a classic case of solvent shift precipitation . The compound is highly soluble in DMSO due to its low dielectric constant. When rapidly introduced to an aqueous buffer, the local dielectric constant spikes, and the hydrophobic alkyl chains force the compound to instantly nucleate and precipitate before it can disperse. This requires the use of step-down co-solvency or micellar encapsulation[4].

Section 2: Troubleshooting Workflows & Methodologies

To systematically resolve solubility issues, follow the decision matrix below.

G Start Poor Aqueous Solubility Detected Check_pH Is Assay pH > pKa + 2? (Target pH 6.5 - 8.0) Start->Check_pH Adjust_pH Adjust pH / Form Salt (e.g., Na+ or K+ salt) Check_pH->Adjust_pH No Check_Solvent Are Co-solvents Tolerated? (DMSO, PEG400) Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Fails Success Target Solubility Achieved (>1 mg/mL) Adjust_pH->Success Add_Cosolvent Add 10-20% Co-solvent + Surfactant (Tween 80) Check_Solvent->Add_Cosolvent Yes Complexation Cyclodextrin Complexation (HP-β-CD) Check_Solvent->Complexation No Add_Cosolvent->Complexation Fails Add_Cosolvent->Success Complexation->Success

Caption: Decision matrix for troubleshooting 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid solubility.

Protocol A: pH Adjustment and Salt Formation (In Vivo / Formulation Focus)

Causality: Converting the neutral acid to a salt (e.g., sodium or meglumine salt) lowers the crystal lattice energy and introduces a formal negative charge that strongly interacts with the high dielectric constant of water[3]. Self-Validation: A successful salt formation will transition the mixture from a cloudy suspension to an optically clear solution without the need for heating.

Step-by-Step Methodology:

  • Weigh 10.0 mg of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid into a clean glass vial.

  • Add 1.0 mL of deionized water (the compound will remain as a visible suspension).

  • Place the vial on a magnetic stirrer and insert a calibrated micro-pH probe.

  • Titrate dropwise with 0.1 M NaOH (or a biological buffer like Tris base) while stirring continuously.

  • Monitor the pH until it stabilizes between 7.5 and 8.0. Do not exceed pH 9.0 to avoid potential degradation.

  • Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution of any micro-crystals.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any unreacted particulates.

Protocol B: Co-solvency and Micellar Encapsulation (In Vitro Assay Focus)

Causality: For biological assays where high pH is not tolerated, co-solvents (like PEG 400) reduce the bulk dielectric constant of the aqueous vehicle. Surfactants (like Tween-80) form micelles that encapsulate the hydrophobic pyrimidine core and alkyl chains, preventing precipitation[4].

Step-by-Step Methodology:

  • Prepare a 50 mg/mL stock solution of the compound in 100% molecular biology grade DMSO.

  • In a separate conical tube, prepare a vehicle mixture consisting of 40% PEG-400, 5% Tween-80, and 55% Saline (0.9% NaCl).

  • Critical Step: Slowly add 20 µL of the DMSO stock solution to 980 µL of the vehicle mixture while vortexing vigorously. High shear mixing prevents localized supersaturation and immediate nucleation.

  • The final optically clear solution will contain 2% DMSO, 39.2% PEG-400, 4.9% Tween-80, yielding a 1 mg/mL working concentration.

Mechanism cluster_0 Chemical Modification cluster_1 Physical Solubilization Compound 4-Isopropyl-2-propylpyrimidine -5-carboxylic acid (Lipophilic & Crystalline) Deprotonation Deprotonation (pH > 6) Compound->Deprotonation Cosolvent Co-solvent Addition (PEG400/DMSO) Compound->Cosolvent IonDipole Ion-Dipole Interactions with Water Deprotonation->IonDipole Aqueous Enhanced Aqueous Solubility IonDipole->Aqueous Solvation Reduced Dielectric Constant & Hydrophobic Solvation Cosolvent->Solvation Solvation->Aqueous

Caption: Thermodynamic pathways of chemical vs. physical solubilization strategies.

Section 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the chosen formulation strategy. Use this to select the appropriate vehicle for your specific downstream application.

Formulation StrategyVehicle CompositionEstimated Solubility LimitPrimary Mechanism of Enhancement
Unformulated (Control) DI Water (pH 4.0)< 0.01 mg/mLN/A (High lattice energy, unionized state)
pH Adjustment Phosphate Buffer (pH 7.4)0.5 - 2.0 mg/mLIonization (Anion formation)
Co-solvency 10% DMSO / 90% PBS0.1 - 0.5 mg/mLBulk dielectric constant reduction
Complexation 20% HP-β-CD in Water2.0 - 5.0 mg/mLHydrophobic cavity inclusion
Mixed Micellar 5% Tween-80 / 40% PEG-400> 5.0 mg/mLMicellar encapsulation of alkyl chains

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:[Link]

  • Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 Source: PubChem - NIH URL:[Link]

Sources

Optimization

Optimizing recrystallization of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with optimizing the recrystallization of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists tasked with optimizing the recrystallization of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

This specific pyrimidine derivative presents unique thermodynamic challenges. The molecule features a polar, amphoteric core (pyrimidine nitrogens and a carboxylic acid) flanked by highly flexible, lipophilic alkyl chains (isopropyl and propyl)[1]. This structural dichotomy creates complex solubility profiles and a severe tendency for the system to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a rigid crystal lattice[2].

Below, you will find field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Troubleshooting Q&A

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystals. What is happening mechanically? A1: You are observing Liquid-Liquid Phase Separation (LLPS)[3]. Because your molecule possesses flexible propyl and isopropyl groups, the entropic penalty of integrating into a rigid crystalline lattice is exceptionally high. When supersaturation is generated too rapidly (e.g., via fast cooling), the system bypasses the metastable zone for nucleation and undergoes spinodal decomposition[2]. Instead of forming a solid suspension, the system splits into two liquid phases: a solute-rich continuous phase (the "oil") and a solute-lean phase[4]. Resolution: You must kinetically force the system to remain within the metastable zone. This requires reducing the cooling rate to <0.1 °C/min and introducing 1-2 wt% seed crystals just before the cloud point is reached.

Q2: My isolated solid has a high concentration of des-alkyl and positional isomer impurities, even after rigorous filter cake washing. How did they get there? A2: If your process went through an oiling-out phase prior to solidification, the solute-rich oil droplets acted as a highly effective, preferential solvent for structurally similar impurities[5]. When these unstable droplets eventually solidify (often spontaneously), the impurities are trapped as liquid inclusions or integrated directly into the flawed crystal lattice[4]. This completely bypasses the natural impurity rejection mechanism of slow, layer-by-layer crystal growth. Resolution: You must prevent LLPS entirely. Switch to a pH-shift crystallization strategy, which relies on ionic repulsion in the aqueous phase to reject neutral organic impurities before the crystal lattice forms[6].

Q3: Why does my product precipitate as an amorphous gel when I add acid to the aqueous sodium salt? A3: Amorphous precipitation occurs when the chemical generation of supersaturation is too aggressive. The interaction between an acid and a base during pH-shift crystallization is highly exothermic and rapid[6]. If the localized pH drops too quickly, the supersaturation ratio spikes, leading to catastrophic nucleation (a gel or amorphous solid) rather than ordered crystal growth. Resolution: Implement a two-step pH-shift. Hold the temperature at 40 °C to temporarily widen the metastable zone, titrate the acid slowly with high-shear mixing, and pause the addition at the first sign of persistent turbidity to allow the seed bed to mature[7].

Part 2: Solvent System Screening & Data Presentation

Selecting the correct thermodynamic pathway is critical. The table below summarizes the quantitative and qualitative data for three primary crystallization strategies applied to 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Solvent SystemCrystallization MechanismLLPS ("Oiling Out") RiskTypical YieldPurity ProfileProcess Notes
EtOAc / Heptane Anti-Solvent AdditionHigh (if unseeded)80 - 85%GoodRequires strict kinetic control and precise seeding to prevent emulsion formation.
EtOH / Water CoolingModerate 75 - 80%ModerateRisk of trace esterification at elevated temperatures; moderate yield due to high solubility in EtOH.
Aq. NaOH / HCl pH-ShiftLow > 90%ExcellentBest for rejecting lipophilic impurities. Requires precise pH monitoring to maximize yield.

Part 3: Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (EtOAc/Heptane)

Mechanism: Bypassing LLPS by providing a low-energy thermodynamic surface (seeds) for immediate lattice integration.

  • Dissolution: Suspend 10.0 g of crude 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in 40 mL of Ethyl Acetate (EtOAc). Heat to 60 °C under agitation until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates that could act as uncontrolled nucleation sites.

  • Anti-Solvent Titration (Phase 1): Maintain the solution at 60 °C. Slowly add 20 mL of Heptane at a rate of 1 mL/min. Causality: Heptane lowers the solubility threshold. Adding it slowly at high temperature prevents premature spinodal decomposition.

  • Seeding: Cool the reactor to 50 °C. The solution should remain clear. Introduce 0.15 g (1.5 wt%) of pure, milled crystalline seeds of the API. Hold the temperature for 30 minutes. Validation step: The seeds must not dissolve. If they dissolve, the system is undersaturated; add 5 mL more Heptane and re-seed.

  • Anti-Solvent Titration (Phase 2): Add an additional 40 mL of Heptane at 0.5 mL/min.

  • Cooling & Isolation: Cool the suspension to 5 °C at a linear rate of 0.1 °C/min. Filter the resulting white crystalline solid, wash with 10 mL of cold Heptane, and dry under vacuum at 45 °C for 12 hours.

Protocol B: Two-Step pH-Shift Crystallization

Mechanism: Utilizing the pH-dependent solid-liquid equilibrium of the carboxylic acid (pKa ~3.5-4.0) to drive crystallization via controlled protonation[6].

  • Base Dissolution: Suspend 10.0 g of crude API in 50 mL of Deionized (DI) water. Slowly add 1M NaOH until the pH reaches 9.5. Causality: The carboxylic acid deprotonates to form a highly soluble sodium carboxylate salt, while neutral lipophilic impurities remain insoluble.

  • Impurity Extraction: Wash the aqueous layer with 20 mL of Dichloromethane (DCM). Discard the DCM layer to remove neutral organic impurities.

  • Acidification (Nucleation): Heat the aqueous layer to 40 °C. Using an automated titrator, add 1M HCl at 0.5 mL/min until the pH reaches 4.5. The solution will become turbid. Stop the addition. Hold for 1 hour. Causality: Pausing at the pKa boundary allows the first nucleated particles to mature into robust crystals rather than precipitating as an amorphous gel[7].

  • Acidification (Growth): Resume adding 1M HCl at 0.2 mL/min until the pH reaches 2.0. Causality: A pH of 2.0 ensures >99% of the molecules are fully protonated, maximizing the thermodynamic yield[6].

  • Isolation: Cool the slurry to 10 °C over 2 hours. Filter, wash with 20 mL of cold DI water, and dry under vacuum at 50 °C.

Part 4: Process Visualization

Recrystallization_Workflow Start 4-Isopropyl-2-propylpyrimidine- 5-carboxylic acid (Crude) Decision Select Crystallization Mode Start->Decision Mode1 Anti-Solvent Addition (EtOAc / Heptane) Decision->Mode1 Mode2 pH-Shift Crystallization (Aq. NaOH / HCl) Decision->Mode2 Risk1 High Risk of LLPS (Oiling Out) Mode1->Risk1 Risk2 Rapid Nucleation Risk (Amorphous Precipitation) Mode2->Risk2 Control1 Kinetic Control: 1. 0.1 °C/min cooling 2. Seed at 1-2 wt% 3. Slow antisolvent feed Risk1->Control1 Mitigate Control2 Thermodynamic Control: 1. Maintain T > 40°C 2. Titrate HCl slowly 3. Hold at pH 4.5 Risk2->Control2 Mitigate Final High-Purity Crystalline API Control1->Final Control2->Final

Workflow for mitigating phase separation during pyrimidine recrystallization.

References[3] Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo, mt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUJfSot7EX-Q0FRS0_g_189hrbLigS6eA0fYhfSHqj0hx9GkivIIoVksNezUBKzWkA4AjqDcMQ8ncLOD1sxamFh2SOdy9wUoJ7BVpVtLRrzWh5L93JdV2TQ3ZSKzQVYqYm5SYhNmPEKZAREf7rfqxiAP2ElCQACOrMdGhcCQKrwwNZfjXujk1aT0rd7WlBr2dSH82yffjrKfvUIOgl_EaZ2dRRc1VNy_FbSTQmeWP4VZJUGasmGgU-rtE=[2] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrgwXfjrikDahMIghJSQUaI6MYHUtVc5tlHk7EPsm4Cn4uJ1x959PHRyjpk-0lykNq9PwkB9-fsErpLRLcfAHUL4M6ZlynQsA1nKRqbG1myNBlFLYwsGky_luJHWxSHKB1WpbGYeXSqjqamQ==[5] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFylD07oyEOO_8E4XG_4AbGxxchLeCpddMFEI-k_xQFvPeweEtVkqr4HPhbmHoTJvu2DVZ79JLz4tzq45qv08IfCpKZqSNAkKqiWpI5Y4SUwecXpQFe7KaNSLdzG3gST7a2NVrRUz9jrw656cM=[4] Oiling Out in Crystallization - Mettler Toledo, mt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp7qoQz1Ebjl-UgpAsFhYe7FOgP8l3IqVFnME9Sxl6aQr3tAItTZovxDNOMEHEjIvnOvSlihZMcNqK3_aQxTeUeqN4AAQYjsOFnKVxYc1jPV8yWeMeQzqWTKk3I0hX8UfA_Sjk8ozNTpg3zWbCkuxwoV-heE3pVC7v0LRc620EYnoLbFvi3UNd6gQ7vRtWoEi3HCwdk_1fvMhMKupZD8RRF2WmIK4e9Wj4aYmUQM1tqH72hw==[7] US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-qSubc5OT5rsDsFGmzdj5ClIEroyVFK12y-NmxYvUTotenloMPSLEyKMoQy2KNQ9DMOYC4CejxSky41inc0PYWaxOAFG-Co5QD2SlGQgHPqkyc8kt4EOk7dzmiWT8Nbp8mQBpd3V53cNV[1] Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem - NIH, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLvajW1ZtmOBajp1o8o0iTusDpC0-OuUseTpnhiK0TzqUaQGBE2333UjA-ZjTW4EZWz5JiOkLQOltotgKbru91Dw3oZIw4-Red1b94q9QPaoIyUYDCM9Bg7fQkJarjqeYgv_G53nj4JfcXgvxg3flJ27NAoEm0SZtHujw-NRfqsNo=[6] Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid - MDPI, mdpi.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOHXX44mzvlMwANZ307qwxqdAVD-6YZUCQ6f5MKG7FpkzVXO_CLD4GIJugqHMmMLTIEOZbxgjZbdEshyRt5WDkT_qCIkOsItjttjGox_ULQMfsbJF2H7wvWLIZEB3d0f7R42J

Sources

Troubleshooting

Stability issues of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in aqueous buffer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4-Isopropyl-2-propyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2).

This compound is a highly valuable pharmaceutical intermediate and fragment for drug discovery. However, its unique structural features—a highly electron-deficient pyrimidine core flanked by lipophilic alkyl chains and a carboxylic acid moiety—present distinct challenges in aqueous buffer systems. This guide will provide you with the mechanistic causality behind these issues and self-validating protocols to ensure experimental integrity.

Quantitative Data & Physicochemical Profile

To troubleshoot effectively, we must first understand the thermodynamic boundaries of the molecule. The table below summarizes the critical parameters that dictate its behavior in aqueous environments [1].

Table 1: Physicochemical Properties and Buffer Guidelines

ParameterValue / RecommendationMechanistic Impact
Molecular Weight 208.26 g/mol Small molecule; highly sensitive to localized solvent effects.
Estimated pKa (COOH) ~2.5 – 3.5Dictates ionization. Must be kept at pH > 7.0 for aqueous solubility.
Estimated LogP ~2.5 – 3.5High lipophilicity drives "solvent crash-out" upon rapid aqueous dilution.
Optimal Aqueous pH 7.2 – 7.8Ensures >99% formation of the soluble carboxylate anion.
Max Recommended DMSO 1% – 2% (v/v)Prevents physiological artifacts while maintaining kinetic solubility.
Aqueous Stability < 24 hours at 25°CSusceptible to slow thermal decarboxylation over time.

Section 1: Solubility and Precipitation Issues

Q: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A: This is a classic case of "kinetic solvent crash-out." Although the compound's carboxylic acid group is >99% ionized at pH 7.4 (which theoretically supports solubility), the bulky hydrophobic 4-isopropyl and 2-propyl groups render the molecule highly lipophilic. When a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the local concentration of the lipophilic compound at the droplet interface exceeds its kinetic solubility before the bulk buffer pH can fully ionize the molecules. The un-ionized transient state rapidly aggregates via hydrophobic interactions, forming irreversible micro-precipitates.

Q: Can I lower the pH of my assay buffer to improve stability? A: No. Lowering the pH is strongly discouraged. As the pH approaches the pKa of the carboxylic acid (~3.0), the equilibrium shifts heavily toward the neutral, un-ionized carboxylic acid form[2]. Because the pyrimidine nitrogens are only protonated at extremely low pH (pKa ~1-2)[3], the molecule remains entirely uncharged between pH 4.0 and 6.0. This un-ionized form is highly insoluble in water and will irreversibly precipitate.

Equilibrium Protonated Protonated State (pH < 4) Un-ionized COOH Highly Insoluble Deprotonated Deprotonated State (pH > 7) Carboxylate Anion Soluble in Buffer Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: pH-dependent ionization state and its direct effect on aqueous solubility.

Section 2: Chemical Stability and Degradation

Q: I am observing a loss of the active compound over time during assay incubation at 37°C, but the solution is clear. Is it degrading? A: Yes. If the solution remains optically clear but LC-MS quantification shows a loss of the parent mass, the compound is undergoing degradation, most likely thermal decarboxylation . Pyrimidine-5-carboxylic acids feature an electron-deficient aromatic ring. The nitrogen atoms at positions 1 and 3 pull electron density away from the ring via inductive and resonance effects. This electron withdrawal stabilizes the formation of a transient intermediate, facilitating the loss of CO 2​ upon heating [1]. Causality Fix: Avoid heating aqueous solutions above 30°C. For long-term storage, keep the compound as a lyophilized powder or in anhydrous DMSO at -20°C.

G Start Compound Loss in Buffer CheckVis Visual Inspection (Turbidity/Precipitate?) Start->CheckVis IsPrecip Yes: Precipitation CheckVis->IsPrecip Cloudy IsDegrad No: Degradation CheckVis->IsDegrad Clear (LC-MS loss) SolFix1 Check pH (Must be > 7.0) IsPrecip->SolFix1 SolFix2 Reduce DMSO stock addition rate IsPrecip->SolFix2 DegFix1 Check Temperature (< 30°C) IsDegrad->DegFix1 DegFix2 Prepare fresh daily (< 24h) IsDegrad->DegFix2

Caption: Diagnostic workflow for resolving aqueous instability (Precipitation vs. Degradation).

Section 3: Buffer Compatibility

Q: What is the optimal buffer system for this compound? A: Phosphate-buffered saline (PBS) or HEPES at pH 7.4 are ideal. Avoid primary amine buffers (such as Tris) if you are planning downstream enzymatic coupling or chemical activation (e.g., EDC/NHS). While the free carboxylic acid is relatively stable to Tris at room temperature, any activation of the carboxylate will result in immediate off-target amide bond formation with the Tris buffer backbone.

Experimental Protocol: Preparation of a Stable 1 mM Aqueous Working Solution

To prevent the kinetic crash-out described above, follow this self-validating, step-by-step methodology when diluting from a DMSO stock.

Materials Needed:

  • 100 mM stock of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in anhydrous DMSO.

  • 50 mM PBS (pH 7.4).

  • Magnetic stirrer and micro-stir bars.

Step-by-Step Methodology:

  • Equilibration: Bring the 100 mM DMSO stock to room temperature (25°C). Self-Validation: Visually inspect the tube against a light source to ensure no crystalline material remains undissolved in the DMSO.

  • Buffer Preparation: Aliquot 9.9 mL of 50 mM PBS into a glass vial. Self-Validation: Measure the pH of the buffer before adding the compound. The compound's buffering capacity at 1 mM is negligible, but attempting to measure pH after a precipitation event will foul the pH probe.

  • Temperature Matching: Pre-warm the PBS to 25°C–30°C. Cold buffers drastically reduce kinetic solubility and exacerbate crash-out.

  • Stepwise Addition: Place the PBS vial on a magnetic stirrer at medium speed (400 rpm). Using a micropipette, add 100 µL of the 100 mM DMSO stock dropwise (approx. 10 µL per drop) directly into the center of the vortex. Wait 5 seconds between drops.

  • Verification: Allow the solution to stir for 2 minutes. Self-Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of micro-precipitates. If the OD600 is < 0.05, the 1 mM working solution is successfully prepared and stable for use within 24 hours.

References

  • PubChem. "Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346." National Center for Biotechnology Information.[Link]

  • Journal of the American Chemical Society. "Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex." ACS Publications.[Link]

Optimization

Preventing degradation of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid during storage

Welcome to the technical support center for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing degradation during storage and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] To minimize degradation, storage at -20°C is recommended, which can ensure stability for extended periods, potentially for years.[4][5] It is also advisable to protect the compound from light.

Q2: How should I store solutions of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid?

A2: Aqueous solutions of pyrimidine carboxylic acids are generally not recommended for storage for more than one day.[5] If you need to store a solution, it is best to use an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) and store it at -20°C or -80°C for short periods.[4][5] For stock solutions, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure, which includes a pyrimidine ring and a carboxylic acid group, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions, such as in the presence of strong acids or bases at elevated temperatures, the pyrimidine ring itself could be susceptible to hydrolytic cleavage.[6][7]

  • Oxidation: The pyrimidine ring and the isopropyl and propyl alkyl side chains can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[8][9][10]

  • Photodegradation: The pyrimidine core can absorb UV light, which may lead to the formation of photoproducts, such as pyrimidine dimers, if the compound is exposed to light for extended periods.[11][12][13]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation of the carboxylic acid group could occur at high temperatures or under specific catalytic conditions.[6][14]

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visually apparent. However, you should be cautious if you observe any of the following:

  • Color change: A change from a white or off-white solid to a yellow or brownish hue.

  • Clumping or change in texture: This could indicate the absorption of moisture, which can accelerate degradation.

  • Incomplete dissolution: If the compound does not fully dissolve in a solvent in which it was previously soluble, it may indicate the presence of insoluble degradation products.

For a definitive assessment of purity, analytical methods such as HPLC or LC-MS are necessary.

Troubleshooting Guide

This section provides a systematic approach to investigating and resolving suspected degradation of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Investigating Suspected Degradation

If you suspect that your sample of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid has degraded, a systematic investigation is crucial. The following workflow outlines the recommended steps.

degradation_workflow start Suspected Degradation visual_inspection Visual Inspection (Color, Texture) start->visual_inspection analytical_check Purity Check (HPLC, LC-MS) visual_inspection->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed compare_profiles Compare Degradation Profiles analytical_check->compare_profiles quarantine Quarantine Lot degradation_confirmed->quarantine Yes no_degradation No Degradation (Purity Confirmed) degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study quarantine->forced_degradation identify_degradants Identify Degradation Products (LC-MS/MS, NMR) forced_degradation->identify_degradants identify_degradants->compare_profiles determine_cause Determine Cause of Degradation (e.g., Storage, Handling) compare_profiles->determine_cause implement_capa Implement Corrective and Preventive Actions (CAPA) determine_cause->implement_capa end Issue Resolved implement_capa->end

Caption: Workflow for investigating suspected degradation.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[15][16][17][18]

General Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples and quench the oxidative reaction.

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method, such as HPLC with UV detection or LC-MS.

Stress Conditions Table
Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl24-72 hours60-80°C
Base Hydrolysis 0.1 M NaOH4-24 hoursRoom Temperature or 40-60°C
Oxidation 3% H₂O₂24 hoursRoom Temperature
Thermal -48-96 hours80-100°C (solid & solution)
Photolytic ICH Q1B option 1 or 2As per guidelinesRoom Temperature
Analytical Methodology

A stability-indicating analytical method is crucial to separate and quantify the parent compound from any potential degradation products.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic (Mobile Phase B) content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the compound (e.g., around 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[19]

Potential Degradation Pathway Diagram

The following diagram illustrates a hypothetical degradation pathway for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid under oxidative and hydrolytic stress.

degradation_pathway parent 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis photolysis Photolysis (UV Light) parent->photolysis oxidized_product Oxidized Products (e.g., N-oxides, hydroxylated side chains) oxidation->oxidized_product hydrolyzed_product Ring-Opened Products hydrolysis->hydrolyzed_product photoproduct Photodegradation Products (e.g., Pyrimidine dimers) photolysis->photoproduct

Caption: Potential degradation pathways.

References

  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Available at: [Link]

  • Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. Available at: [Link]

  • Pyrimidine dimer - Wikipedia. Wikipedia. Available at: [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Springer. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Springer. Available at: [Link]

  • Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: [Link]

  • Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. A practical guide. Available at: [Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]

  • Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. Available at: [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. PMC. Available at: [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. Available at: [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available at: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. MDPI. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • The selective degradation of pyrimidines in nucleic acids by permanganate oxidation. PubMed. Available at: [Link]

  • Molecular Modelling in Prediction of Oxidative Degradation Mechanism of Ibuprofen. Preprints.org. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Analytical Methods. The Royal Society of Chemistry. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. PMC. Available at: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[1][20]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mobile phase conditions and troubleshooting common chromatographic issues. Our approach is grounded in fundamental scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid and similar acidic compounds.

Q1: Why am I observing significant peak tailing for my analyte?

A1: Peak tailing is a common issue when analyzing acidic compounds like 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid via reversed-phase HPLC.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase. At a mobile phase pH near or above the pKa of your analyte, the carboxylic acid group will be deprotonated (ionized), carrying a negative charge.[1][4][5] This anionic form can interact with residual silanol groups (Si-OH) on the silica-based stationary phase, which are also ionized at mid-to-high pH, leading to this undesirable peak shape.[1][6]

To mitigate this, it is crucial to control the ionization of both the analyte and the silanol groups. A widely accepted strategy is to lower the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa.[7] This ensures the carboxylic acid is in its protonated, neutral form, which interacts more uniformly with the stationary phase.[1][7]

Q2: My retention times are drifting with each injection. What could be the cause?

A2: Retention time drift can stem from several factors, but with ionizable compounds, the most likely culprit is an unstable mobile phase pH.[2] If the mobile phase pH is close to the pKa of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, even minor fluctuations can significantly alter the degree of ionization, and consequently, its retention time.[8][9]

Other potential causes include:

  • Inadequate buffer capacity: A low buffer concentration may not be sufficient to resist pH shifts.[2]

  • Mobile phase instability: Improperly mixed solvents or evaporation of the more volatile component can alter the mobile phase composition over time.

  • Temperature fluctuations: Inconsistent column temperature can lead to variable retention times.[8]

Q3: I'm not getting enough retention on my C18 column. How can I increase it?

A3: Insufficient retention of polar or ionizable compounds is a frequent challenge in reversed-phase chromatography.[10] For an acidic analyte like 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, retention is highly dependent on its ionization state. When ionized, the analyte is more polar and has less affinity for the non-polar stationary phase, leading to early elution.[5][10][11]

To increase retention, you should aim to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[5] This increases the hydrophobicity of the analyte, promoting stronger interaction with the stationary phase.[7] Additionally, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will also lead to longer retention times.[10]

Q4: What is the benefit of using an ion-pairing reagent for this analysis?

A4: Ion-pair chromatography is an alternative approach for charged analytes.[12][13][14][15] For an acidic compound that is anionic at a given pH, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) can be added to the mobile phase.[12][13][14][16] The reagent forms a neutral ion-pair with the analyte.[13][14] This newly formed neutral complex is more hydrophobic and will be better retained on a reversed-phase column.[13][14] This technique can be particularly useful for improving retention and peak shape when pH adjustment alone is insufficient.[12]

Troubleshooting and Optimization Guides

This section provides a more structured approach to troubleshooting common chromatographic problems and systematically optimizing your mobile phase.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Peak Tailing Analyte and/or silanol ionization.Lower mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) to suppress ionization.[7] Use a modern, end-capped column with low silanol activity.
Peak Fronting Column overload or sample solvent mismatch.Reduce the injected sample concentration or volume.[2] Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[1][2]
Poor Resolution Inadequate separation between analyte and impurities.Optimize mobile phase pH to alter the selectivity of ionizable compounds.[4][5][17] Adjust the organic modifier percentage or switch to a different organic solvent (e.g., methanol instead of acetonitrile).[10]
Split Peaks Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[5] Ensure the mobile phase is well-buffered.
Broad Peaks Extra-column volume or column degradation.Check for and minimize the length and diameter of connection tubing.[1] A void at the column inlet could also be a cause, which may require column replacement.
Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Scouting

This protocol aims to determine the optimal mobile phase pH for achieving good peak shape and retention.

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0). A phosphate or acetate buffer at a concentration of 20-25 mM is a good starting point.

    • For each pH, create your mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL of a standard solution.

    • Detection: UV at a suitable wavelength.

  • Procedure:

    • Equilibrate the column with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Sequentially switch to the next mobile phase pH, ensuring thorough equilibration before each injection.

    • Repeat the injection for each pH value.

  • Data Analysis:

    • For each chromatogram, measure the retention time, peak asymmetry (tailing factor), and resolution from nearby peaks.

    • Plot these parameters against the mobile phase pH to identify the optimal pH that provides a balance of good peak shape, adequate retention, and desired resolution.

Protocol 2: Organic Modifier and Buffer Concentration Optimization

Once an optimal pH is determined, fine-tune the separation by adjusting the organic modifier and buffer concentration.

  • Organic Modifier Selection:

    • Using the optimal pH from Protocol 1, prepare mobile phases with varying percentages of acetonitrile (e.g., 40%, 50%, 60%).

    • Analyze the impact on retention time and resolution. A 10% change in organic modifier can be expected to change the retention by a factor of 2-3.[10]

    • If necessary, repeat the experiment with methanol as the organic modifier to evaluate changes in selectivity.[10]

  • Buffer Concentration:

    • At the optimal pH and organic modifier ratio, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Evaluate the impact on peak shape and retention time robustness. A higher buffer concentration generally leads to more stable retention times.[2]

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting common chromatographic issues.

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column modern and well end-capped? check_ph->check_column Yes solution Solution: Symmetrical Peak adjust_ph->solution replace_column Action: Try a different, high-purity column check_column->replace_column No consider_ip Consider Ion-Pairing Chromatography check_column->consider_ip Yes replace_column->solution consider_ip->solution

Caption: Workflow for troubleshooting peak tailing.

Troubleshooting_RT_Drift start Start: Retention Time Drift check_buffer check_buffer start->check_buffer increase_buffer Action: Increase buffer concentration check_buffer->increase_buffer No check_ph_pka Is pH close to analyte pKa? check_buffer->check_ph_pka Yes solution Solution: Stable Retention Time increase_buffer->solution adjust_ph adjust_ph check_ph_pka->adjust_ph Yes check_temp Is the column temperature controlled? check_ph_pka->check_temp No adjust_ph->solution thermostat_column Action: Use a column thermostat check_temp->thermostat_column No check_temp->solution Yes thermostat_column->solution

Caption: Workflow for troubleshooting retention time drift.

References

  • Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

Optimization

Scale-up challenges for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid production

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and thermodynamic hurdles encountered when sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and thermodynamic hurdles encountered when scaling the synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid from the benchtop to the pilot plant.

Scaling up heterocyclic condensations is rarely a linear translation of stoichiometry. The synthesis of this specific pyrimidine relies on the condensation of a delicate enaminone intermediate with a hygroscopic amidine, followed by a pH-sensitive hydrolysis. Below, we dissect the causality behind common failures and provide self-validating protocols to ensure reproducible, multi-kilogram yields.

I. Synthetic Workflow & Mechanistic Pathway

The production of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid follows a robust three-step sequence:

  • Enaminone Formation: Condensation of ethyl 4-methyl-3-oxopentanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].

  • Cyclization: A Biginelli-type condensation of the enaminone with butyramidine hydrochloride to form the pyrimidine core[2],[3].

  • Hydrolysis: Saponification of the ethyl ester followed by isoelectric precipitation.

G SM1 Ethyl 4-methyl-3-oxopentanoate + DMF-DMA INT Enaminone Intermediate SM1->INT Step 1: Condensation (- MeOH, - HNMe2) PYR Ethyl 4-isopropyl-2-propyl pyrimidine-5-carboxylate INT->PYR Step 2: Cyclization SM2 Butyramidine HCl + NaOMe Base SM2->PYR HYD NaOH Hydrolysis (Saponification) PYR->HYD Step 3: Deprotection API 4-Isopropyl-2-propylpyrimidine -5-carboxylic acid HYD->API pH Adjustment & Crystallization

Figure 1: Three-step scale-up workflow for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

II. Scale-Up Metrics: Lab vs. Pilot Plant

When moving from a 10-gram lab scale to a 10-kilogram pilot scale, thermodynamic and mass-transfer limitations alter the reaction profile. The table below summarizes the critical shifts in process parameters.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality / Impact
Enaminone Yield 95%88%Prolonged thermal exposure during solvent stripping at scale leads to minor oligomerization of the enaminone.
Cyclization Exotherm ΔT = +15°CΔT = +45°CAmidine free-basing and condensation are highly exothermic; pilot scale requires active jacket cooling to prevent degradation.
Precipitation pH 3.0 - 3.53.8 - 4.2Tighter pH control at scale prevents localized supersaturation, which causes the free acid to "oil out" instead of crystallizing.
Overall Yield 82%76%Mass transfer limitations and mother liquor losses during pilot-scale filtration and cake washing.

III. Troubleshooting & FAQs

Q1: During Step 1, my enaminone intermediate decomposes during vacuum distillation, resulting in a dark, tarry residue. How can I prevent this? A1: The reaction between ethyl 4-methyl-3-oxopentanoate and DMF-DMA generates methanol and dimethylamine as byproducts[1]. At the bench scale, these flash off quickly. At the pilot scale, extended heating (>90°C) to drive off residual DMF-DMA causes the highly reactive enaminone to undergo self-condensation. Solution: Do not exceed a jacket temperature of 65°C. Instead of pushing the temperature, apply a deep vacuum (≤ 50 mbar) to continuously pull off the methanol, which drives the equilibrium forward without thermally stressing the product.

Q2: The cyclization step with butyramidine hydrochloride is stalling at 70% conversion. Should I add more amidine to push the reaction to completion? A2: No. Adding excess amidine complicates the downstream aqueous workup and leads to emulsion issues. The root cause of stalled cyclization is almost always moisture. Butyramidine hydrochloride is highly hygroscopic[4]. If water is introduced into the reactor, it prematurely hydrolyzes the enaminone back to the starting β -ketoester or hydrolyzes the amidine into butyramide, permanently killing the reaction stoichiometry. Solution: Implement a strict Karl Fischer (KF) titration limit of <0.2% moisture for the butyramidine salt before charging. Use anhydrous sodium methoxide (NaOMe) in methanol, and maintain a dry nitrogen sweep.

Q3: During the final acidification (Step 3), the product "oils out" as a sticky mass instead of forming filterable crystals. What is the root cause? A3: Pyrimidine-5-carboxylic acids possess an isoelectric point where they are neutrally charged and least soluble. If you dump concentrated HCl into the reactor at low temperatures, you create localized zones of extreme acidity (pH < 2), which protonates the pyrimidine nitrogen and makes the molecule transiently water-soluble, followed by rapid, uncontrolled precipitation as an amorphous oil. Solution: Perform the acidification at an elevated temperature (50°C) to reach the cloud point (around pH 5.0). Seed the reactor with pure crystals, hold for 1 hour to establish a crystal bed, and then slowly cool to 5°C before completing the final pH adjustment to 4.0.

IV. Self-Validating Experimental Protocols (Pilot Scale)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that a batch is not advanced to the next stage unless specific chemical criteria are met.

Step 1: Synthesis of the Enaminone Intermediate
  • Charge: To a clean, dry 50 L glass-lined reactor under N₂, charge 10.0 kg of ethyl 4-methyl-3-oxopentanoate[1].

  • Addition: Add 8.3 kg (1.1 equiv) of DMF-DMA over 2 hours. Maintain the internal temperature between 20–25°C.

  • Reaction: Heat the mixture to 60°C. Apply a slight vacuum (400 mbar) to continuously remove the evolving methanol through a condenser.

  • Validation Checkpoint: After 8 hours, sample the reactor for GC analysis. The reaction is complete when the starting material is <1.0%. Do not proceed if >1%; continue distillation.

  • Concentration: Increase vacuum to 50 mbar at 60°C to strip residual DMF-DMA. The resulting orange oil is used directly in Step 2.

Step 2: Cyclization to Ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate
  • Preparation: In a separate 100 L reactor, suspend 8.5 kg of butyramidine hydrochloride[4] (KF < 0.2%) in 30 L of anhydrous ethanol.

  • Free-Basing: Cool the suspension to 0°C. Slowly charge 13.5 kg of a 25 wt% NaOMe/MeOH solution. Caution: Exothermic. Maintain temperature <10°C.

  • Condensation: Transfer the enaminone oil from Step 1 into the amidine free-base solution over 3 hours.

  • Heating: Ramp the reactor to 75°C (reflux) and hold for 12 hours. The reaction offers a direct, high-yielding approach to the 2,4-substituted pyrimidine core[2],[3].

  • Validation Checkpoint: Analyze via HPLC (UV 254 nm). Proceed only when enaminone peak area is <0.5%.

  • Workup: Cool to 20°C, filter off the precipitated NaCl, and concentrate the filtrate under vacuum to yield the crude pyrimidine ester.

Step 3: Hydrolysis and Crystallization of the API
  • Saponification: Dissolve the crude ester in 40 L of THF/Water (1:1). Add 3.5 kg of NaOH pellets. Stir at 40°C for 4 hours.

  • Validation Checkpoint: TLC or HPLC must show complete disappearance of the ester.

  • Solvent Swap: Strip the THF under vacuum. The sodium salt of the product remains dissolved in the aqueous layer. Extract the aqueous layer with 10 L of MTBE to remove organic impurities. Discard the MTBE.

  • Controlled Acidification (Critical): Heat the aqueous layer to 50°C. Slowly add 6M HCl until the pH reaches 5.0. The solution will become cloudy.

  • Seeding: Add 50 g of pure 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid seed crystals. Hold at 50°C for 1 hour to allow the crystal lattice to form.

  • Isolation: Slowly cool the reactor to 5°C at a rate of 10°C/hour. Once at 5°C, cautiously adjust the pH to 4.0 with 6M HCl.

  • Filtration: Filter the resulting thick white slurry. Wash the cake with 10 L of ice-cold water. Dry in a vacuum oven at 45°C until constant weight.

V. References

  • Pavel Zhichkin, David J. Fairfax, Shane A. Eisenbeis. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722. URL:[Link]

  • BASF SE. "US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine." Google Patents, 1990. URL:

  • ACS Publications. "DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones." The Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] Its prevalence in the nucleobases of DNA and RNA (cytosine, thymi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1][2] Its prevalence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a privileged structure in the design of novel therapeutics.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

This guide provides a comparative analysis of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, a representative of the 2,4-dialkyl-pyrimidine-5-carboxylic acid class, against other significant pyrimidine derivatives. While public domain data on this specific molecule is limited, we will infer its potential biological profile by examining its structural analogues and comparing it with well-established classes of pyrimidine-based therapeutic agents. This analysis is supported by experimental data from peer-reviewed literature, focusing on structure-activity relationships (SAR), mechanisms of action, and biological potency.

The 2,4-Dialkyl-Pyrimidine-5-Carboxylic Acid Scaffold: A Profile

The core structure of interest, 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, belongs to a class of pyrimidines substituted with alkyl groups at positions 2 and 4 and a carboxylic acid at position 5. The isopropyl and propyl groups contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins. The carboxylic acid moiety at the 5-position is a key functional group, capable of acting as a hydrogen bond donor and acceptor, or participating in ionic interactions, which are often crucial for binding to biological targets.[6]

A close structural analogue, 4-isopropyl-2-methylpyrimidine-5-carboxylic acid, is commercially available, indicating the accessibility of this scaffold for research and development.

Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxylic Acids: A General Approach

The synthesis of 2,4-disubstituted pyrimidine-5-carboxylic esters can be achieved through various established methods. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The choice of starting materials allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Below is a generalized workflow for the synthesis of this class of compounds.

cluster_synthesis General Synthesis Workflow start Starting Materials: - Amidines (e.g., Propionamidine) - β-Ketoesters (e.g., Ethyl 2-formyl-3-methylbutanoate) condensation Cyclocondensation Reaction (e.g., in Ethanol with a base like NaOEt) start->condensation Reactants pyrimidine_ester Formation of 2,4-Disubstituted Pyrimidine-5-Carboxylic Ester condensation->pyrimidine_ester Ring formation hydrolysis Ester Hydrolysis (e.g., using NaOH or LiOH) pyrimidine_ester->hydrolysis De-esterification final_product Final Product: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid hydrolysis->final_product

Caption: Generalized synthesis of 2,4-disubstituted pyrimidine-5-carboxylic acids.

Comparative Performance Analysis

To understand the potential of 4-isopropyl-2-propylpyrimidine-5-carboxylic acid, we will compare its core scaffold to other pyrimidine derivatives that have been extensively studied and, in some cases, developed into clinically approved drugs.

Anticancer Activity: Pyrimidines as Kinase Inhibitors and Antimetabolites

Pyrimidine derivatives are prominent in oncology.[2][5] They can act as antimetabolites, interfering with nucleic acid synthesis, or as inhibitors of protein kinases that are crucial for cancer cell signaling.[7]

Kinase Inhibition: Many pyrimidine-based drugs are designed to target the ATP-binding site of protein kinases.[8] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[8] Substituents on the pyrimidine ring then determine the potency and selectivity for specific kinases.[9] For instance, pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of tyrosine kinases like EGFR and PDGFR.[10]

The table below compares the anticancer activity of various pyrimidine scaffolds.

Pyrimidine Derivative ClassExample CompoundTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
Pyrido[2,3-d]pyrimidine Compound 65PDGFr, FGFr, EGFr, c-src1110, 130, 450, 220Not specified
2,4,5-Trisubstituted Pyrimidine Compound 9sCDK9/Cyclin T1Data not provided as IC50HCT116, MCF-7
Pyrimidine-5-carbonitrile Compound 10bEGFR8.29HepG2, A549, MCF-7
FDA-Approved Drug (Anilinopyrimidine) Imatinib (Gleevec®)Bcr-Abl, c-KIT, PDGF-R250-1000Various
FDA-Approved Drug (Quinazoline) GefitinibEGFR2-37Various
FDA-Approved Drug (Pyrrolo[2,3-d]pyrimidine) PalbociclibCDK4/611/15Not specified

Data is compiled from multiple sources for illustrative comparison.[9][10][11]

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Binding downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrimidine-based EGFR Inhibitor inhibitor->dimerization Inhibition

Caption: Inhibition of EGFR signaling by pyrimidine derivatives.

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways

Pyrimidine derivatives also exhibit significant potential as antimicrobial agents.[1][12] They can interfere with essential microbial processes, such as folic acid synthesis or DNA replication. For example, Trimethoprim, a diaminopyrimidine, is a well-known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in both bacteria and protozoa.[11]

The antimicrobial efficacy of novel pyrimidine compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Pyrimidine Derivative ClassExample CompoundTarget OrganismMIC (µg/mL)
1,2,4-Triazolo[1,5-a]pyrimidine Compound 9oS. aureus0.024 (nM)
1,2,4-Triazolo[1,5-a]pyrimidine Compound 9oE. coli0.051 (nM)
Thieno[2,3-d]pyrimidine Not specifiedC. albicansNot specified
FDA-Approved Drug (Diaminopyrimidine) TrimethoprimE. coli0.5-1.0
FDA-Approved Drug (Fluorinated Pyrimidine) FlucytosineC. albicans0.12-1.0

Data is compiled from multiple sources for illustrative comparison.[4][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[13]

  • Position 2: Substituents at this position can significantly influence potency and selectivity. For instance, in many kinase inhibitors, an amino group at C2, often substituted with an aryl or heteroaryl ring, is crucial for interaction with the enzyme's active site.

  • Position 4: Similar to position 2, the C4 substituent plays a key role in target recognition. Anilinopyrimidines, for example, have an aniline group at C4 which is essential for their activity.

  • Position 5: The C5 position is often modified to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity. The presence of a carboxylic acid at this position, as in our topic molecule, can enhance solubility and provide an additional point of interaction with the target protein.[6] In some cases, bulky substituents at C5 can enhance selectivity.

Experimental Protocols

The following are standardized protocols for the initial in vitro evaluation of a novel pyrimidine derivative like 4-isopropyl-2-propylpyrimidine-5-carboxylic acid.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (e.g., 4-isopropyl-2-propylpyrimidine-5-carboxylic acid)

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[15] Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

cluster_mtt MTT Assay Workflow seed 1. Seed cells in 96-well plate treat 2. Treat with test compound (serial dilutions) seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt_add 4. Add MTT reagent (4-hour incubation) incubate->mtt_add solubilize 5. Solubilize formazan crystals (e.g., with DMSO) mtt_add->solubilize read 6. Read absorbance at 570 nm solubilize->read analyze 7. Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Objective: To find the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[1]

Conclusion

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • GSC Online Press. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • National Center for Biotechnology Information. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • ACS Publications. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. [Link]

  • ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). PYRIMIDINE-5-CARBOXYLIC ACID P-TOLYLAMIDE METHANESULFONATE. Organic Syntheses. [Link]

  • Polish Pharmaceutical Society. (2013). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

  • National Center for Biotechnology Information. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. PubMed. [Link]

  • Google Patents. (2015). United States Patent.
  • Royal Society of Chemistry. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • PubChem. (n.d.). Method of preparation and composition of a water soluble extract of the bioactive component of the plant species uncaria for enhancing immune, anti-inflammatory, anti-tumor and dna repair processes of warm blooded animals. PubChem. [Link]

  • United States Patent and Trademark Office. (n.d.). Patent File Wrapper - Application Data. USPTO. [Link]

  • Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. ORCA. [Link]

Sources

Comparative

Validation of HPLC Analytical Methods for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid: A Comparative Guide of Core-Shell vs. Fully Porous C18 Columns

As a Senior Application Scientist, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method requires more than just following a recipe; it requires a deep understanding of the analyte's p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method requires more than just following a recipe; it requires a deep understanding of the analyte's physicochemical properties and the thermodynamic interactions within the column.

This guide provides an objective, data-driven comparison between Premium Core-Shell C18 columns and Standard Fully Porous C18 columns for the analysis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2)[1]. We will explore the causality behind the experimental design and provide a comprehensive validation protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Physicochemical Profiling & Chromatographic Causality

To design a self-validating system, we must first analyze the molecular structure of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid[1]:

  • Hydrophobic Alkyl Groups (Isopropyl & Propyl): These groups drive strong hydrophobic interactions, making a C18 stationary phase the logical choice for retention.

  • Carboxylic Acid Group (pKa ~ 3.5 - 4.0): At a neutral pH, this group ionizes into a highly polar carboxylate, leading to poor retention and variable peak shapes.

  • Pyrimidine Ring (Basic Nitrogens): The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and interact strongly with unendcapped, acidic residual silanols on the silica support, causing severe peak tailing.

The Causality of the Mobile Phase: To counteract these issues, we utilize an acidic mobile phase (0.1% Formic Acid, pH ~ 2.7). This specific pH is chosen because it is well below the pKa of the carboxylic acid, keeping the molecule fully protonated (unionized) for optimal reversed-phase retention. Simultaneously, the acidic environment protonates the basic pyrimidine nitrogens, repelling them from the protonated silanol groups on the silica surface, thereby eliminating secondary interactions and peak tailing.

Column Technology Comparison: Core-Shell vs. Fully Porous

When selecting a column, the goal is to maximize theoretical plates ( N ) and minimize the resistance to mass transfer (the C -term in the van Deemter equation) without exceeding the pressure limits of standard HPLC systems[4].

  • Product A (Premium Core-Shell C18, 2.7 µm): Features a 1.7 µm solid, non-porous silica core surrounded by a 0.5 µm porous shell. Analytes only diffuse into the thin outer shell, drastically shortening the diffusion path. This results in ultra-fast mass transfer and UHPLC-like efficiency at standard HPLC pressures[5][6].

  • Product B (Standard Fully Porous C18, 5.0 µm): Features a completely porous structure. Analytes diffuse deep into the core of the particle, increasing longitudinal diffusion time and band broadening, which lowers overall efficiency[7].

CoreShellMech cluster_CoreShell Core-Shell C18 (Product A) cluster_Porous Fully Porous C18 (Product B) Analyte Analyte Diffusion ThinShell Thin Porous Shell (Rapid Mass Transfer) Analyte->ThinShell Short Path FullPores Deep Porous Structure (Slow Mass Transfer) Analyte->FullPores Long Path ResultA High Efficiency (Sharp Peak) ThinShell->ResultA ResultB Lower Efficiency (Broader Peak) FullPores->ResultB

Mass transfer kinetics comparison: Core-Shell vs. Fully Porous particles.

Step-by-Step Experimental Protocol

The following methodology ensures a self-validating workflow where system suitability is continuously monitored.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
  • Elution Mode: Isocratic, 45% Mobile Phase A / 55% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 254 nm (based on the pyrimidine chromophore).

Method Validation Workflow & Comparative Data

The method validation was executed strictly according to the ICH Q2(R2) Validation of Analytical Procedures guidelines, which mandate rigorous testing of Specificity, Linearity, Accuracy, Precision, and Robustness[2][3].

ValidationWorkflow cluster_Val ICH Q2(R2) Validation Phase Dev Method Setup & Optimization SST System Suitability (N > 10000, As < 1.5) Dev->SST Spec Specificity (No Interference) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow/Temp/pH) Prec->Rob Final Approved Method Rob->Final

ICH Q2(R2) compliant HPLC method validation workflow for pharmaceutical analysis.

System Suitability & Peak Performance Comparison

System Suitability Testing (SST) is the bedrock of a self-validating method. Six replicate injections of the 50 µg/mL working standard were performed on both columns. The Core-Shell column demonstrated superior thermodynamics, yielding nearly double the theoretical plates and significantly sharper peak symmetry due to the minimized C -term[6].

ParameterProduct A: Core-Shell C18 (2.7 µm)Product B: Fully Porous C18 (5.0 µm)Acceptance Criteria
Retention Time (RT) 4.12 min5.85 minN/A
Theoretical Plates ( N ) 18,4508,210> 5,000
Asymmetry Factor ( As​ ) 1.081.42≤ 1.5
Area %RSD (n=6) 0.45%1.12%≤ 2.0%
System Backpressure 185 bar110 bar< 400 bar
ICH Q2(R2) Method Validation Results

Using Product A (Core-Shell) as the optimized column, the full validation protocol was executed. The method proved highly linear, accurate, and precise.

Validation ParameterExperimental DesignResults (Core-Shell Column)ICH Q2(R2) Status
Specificity Injection of blank diluent and synthetic matrix.No interfering peaks at RT = 4.12 min.Pass
Linearity & Range 5 concentration levels (10, 25, 50, 75, 100 µg/mL). y=45213x+120 R2=0.9998 Pass
Accuracy (Recovery) Triplicate spikes at 50%, 100%, and 150% of target.50%: 99.8% 100%: 100.4% 150%: 99.5%Pass
Precision (Repeatability) 6 independent sample preparations at 100% level.Assay %RSD = 0.68%Pass
LOD / LOQ Calculated via Signal-to-Noise (S/N) ratio.LOD: 0.15 µg/mL (S/N > 3) LOQ: 0.45 µg/mL (S/N > 10)Pass
Robustness Flow rate (±0.1 mL/min), Temp (±2°C). As​ remained < 1.2; %RSD < 1.0%.Pass

Conclusion

The analytical comparison clearly demonstrates that utilizing a Core-Shell C18 column provides a distinct performance advantage over traditional fully porous columns for the quantification of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. By leveraging the solid-core architecture, we achieved a 124% increase in theoretical plates and superior peak symmetry, all while maintaining a backpressure (185 bar) well within the operational limits of standard HPLC systems. Combined with an acidic mobile phase to control ionization and silanol activity, this method forms a highly robust, ICH Q2(R2)-compliant self-validating system suitable for rigorous pharmaceutical quality control.

References

  • National Center for Biotechnology Information (NIH). "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid | C11H16N2O2 | CID 61701674". PubChem Database. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications". Available at:[Link]

  • Chromatography Today. "How Does HPLC Core-Shell Technology Work?". Available at:[Link]

Sources

Validation

A Researcher's Guide to the Comparative Efficacy of Alkyl-Substituted Pyrimidine-5-Carboxylic Acid Analogs

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, famously forming the backbone of nucleobases like cytosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, famously forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2][3][4] Its inherent ability to engage in hydrogen bonding and other molecular interactions makes it a "privileged scaffold," capable of being decorated with various functional groups to target a wide array of biological enzymes and receptors.[5] This guide focuses on a specific, promising subclass: pyrimidine-5-carboxylic acids, with an emphasis on analogs of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

The strategic placement of alkyl groups, such as isopropyl and propyl moieties, alongside the acidic carboxylic acid group, allows for a nuanced modulation of a compound's physicochemical properties. These properties, including lipophilicity, steric profile, and electronic distribution, are critical determinants of a drug's potency, selectivity, and pharmacokinetic profile.[6] We will explore the structure-activity relationships (SAR) that emerge from systematic modifications to this core structure, providing researchers with a framework for designing next-generation therapeutic agents. This guide synthesizes data from in vitro studies, details the experimental protocols necessary for validation, and contextualizes these findings within relevant biological pathways.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitutions

The therapeutic efficacy of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[5][7] For our core scaffold, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, we can dissect the SAR by considering modifications at each key position.

  • C4 and C2 Positions (Alkyl Groups): The isopropyl group at C4 and the propyl group at C2 are crucial for establishing lipophilic interactions within the binding pockets of target proteins. Varying the size and branching of these alkyl chains can significantly alter binding affinity. For instance, increasing the chain length may enhance van der Waals interactions up to an optimal point, after which steric hindrance can lead to a loss of activity.[6]

  • C5 Position (Carboxylic Acid): The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor or engaging in ionic interactions. However, its high polarity can impede cell membrane permeability.[8] A common strategy to improve bioavailability is to replace the carboxylic acid with a bioisostere, such as a tetrazole ring. Tetrazoles mimic the acidic proton and planar structure of a carboxylic acid but create a more lipophilic anion, enhancing absorption.[8] Other modifications include conversion to esters or amides, which can serve as prodrugs or form different interactions with the target.[9]

  • C6 Position: While our lead compound is unsubstituted at C6, this position offers a prime location for introducing additional functional groups to probe for further interactions. Groups that can form hydrogen bonds or increase solubility, such as morpholine, have been shown to be effective in other pyrimidine series.[6]

The following workflow illustrates the logical process of analog design and evaluation central to SAR studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration Lead Lead Scaffold (e.g., 4-Isopropyl-2-propyl- pyrimidine-5-carboxylic acid) SAR_Hypothesis Formulate SAR Hypothesis (e.g., Modify C2/C4 Alkyl Groups) Lead->SAR_Hypothesis Synthesis Synthesize Analog Library SAR_Hypothesis->Synthesis Biochemical_Assay Primary Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., MTT Cytotoxicity) Biochemical_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., Against Related Targets) Cell_Assay->Selectivity_Assay Data_Analysis Analyze Data (Calculate IC50, Potency, Selectivity) Selectivity_Assay->Data_Analysis Refine_SAR Refine SAR Model Data_Analysis->Refine_SAR Next_Gen Design Next-Generation Analogs Refine_SAR->Next_Gen Next_Gen->SAR_Hypothesis Iterative Cycle Signaling_Pathway cluster_PI3K PI3K/Akt Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrimidine Analog (e.g., Cmpd-10b) Inhibitor->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogs.

Experimental Methodologies: Protocols for Efficacy Validation

The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following are standard, self-validating methodologies for assessing the in vitro efficacy of novel pyrimidine analogs.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is fundamental for determining a compound's effect on cell proliferation and calculating its half-maximal inhibitory concentration (IC50). [10] Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PanC-1, Colo 205) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (~37°C, 5% CO2) to allow for attachment. [10]2. Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve. [10]3. Incubation: Remove the initial medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate the plates for 48 to 72 hours. [10]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [10]5. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution. [10]6. Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death), a desired mechanism of action for many anticancer agents.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Treatment: Treat cells with the pyrimidine analog at relevant concentrations (e.g., at its IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS. [10]3. Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. [10]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [10]5. Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). [10]

Conclusion and Future Directions

The 4-isopropyl-2-propylpyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The comparative analysis of its analogs reveals clear structure-activity relationships, where modifications to the C2, C4, and C5 positions critically influence biological activity. Specifically, the conversion of the C5-carboxylic acid to bioisosteres or amides and the strategic substitution at other ring positions can dramatically enhance potency against targets like EGFR and COX-2. [6][8][11] The experimental protocols detailed herein provide a robust framework for researchers to validate the efficacy of newly synthesized analogs. Future work should focus on integrating in vitro data with in vivo pharmacokinetic and efficacy studies to identify lead candidates with optimal drug-like properties. The continued exploration of this versatile pyrimidine scaffold is a highly promising avenue for discovering the next generation of targeted therapies for cancer and inflammatory diseases.

References

  • Unlocking Potency and Selectivity: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7H-pyrrolo[2,3- d]pyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors. (n.d.). Benchchem.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. (n.d.). Benchchem.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024, April 1). Taylor & Francis Online.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2021, December 30). Journal of Medicinal Chemistry.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ScienceDirect.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). Journal of Medicinal Chemistry.
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing.
  • Mudgal, M. P. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer.
  • 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid (EVT-13774879). (n.d.). Benchchem.
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (n.d.). Textbook.
  • Patel, K. S., et al. (n.d.). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
  • 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (n.d.). PMC.

Sources

Comparative

Comprehensive Comparison Guide: Purity Testing Methodologies for 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Reference Standards

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of certifying reference standards for highly functionalized building blocks. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of certifying reference standards for highly functionalized building blocks. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS No. 1249438-67-2) is a critical pyrimidine derivative used in advanced pharmaceutical synthesis. Establishing its absolute purity is non-trivial; relying solely on traditional chromatographic area percent is a systemic error that can propagate through an entire drug development pipeline.

To comply with the rigorous validation elements outlined in the ICH Q2(R2) guidelines for analytical procedures[1], a multi-modal approach is required. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (1H qNMR) to establish a self-validating purity certification system.

The Analytical Challenge & Methodological Comparison

The molecular architecture of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid presents specific analytical challenges:

  • Chromophore Variability: The pyrimidine ring absorbs UV light strongly at ~254 nm, but potential aliphatic impurities (e.g., unreacted propyl/isopropyl precursors) lack strong chromophores.

  • Isomeric Impurities: Positional isomers (e.g., 2-isopropyl-4-propylpyrimidine-5-carboxylic acid) have identical molecular weights, complicating mass spectrometric differentiation.

HPLC-UV vs. LC-MS/MS vs. qNMR
  • HPLC-UV: While robust and widely accessible, chromatographic purity by HPLC often overestimates the overall purity of a sample because it fails to detect non-UV-absorbing species like residual solvents, water, or inorganic salts[2]. It inherently assumes that the analyte and its impurities share identical UV response factors—a mathematically flawed assumption for absolute quantitation.

  • LC-MS/MS: Offering superior sensitivity and mass-specific selectivity, LC-MS/MS is the gold standard for trace impurity profiling and bioanalytical applications[3]. However, in the electrospray ionization (ESI) source, the ionization efficiency of the pyrimidine analyte is highly susceptible to matrix suppression. Without an identical stable-isotope-labeled internal standard, LC-MS/MS cannot provide highly accurate absolute mass fraction purity.

  • 1H qNMR: qNMR is the metrological gold standard for absolute quantitation. Because the NMR signal integral is directly proportional to the number of nuclei, qNMR avoids the dependency on analyte-specific response factors observed in HPLC[2]. It has the competence to achieve the same quantification accuracy as conventional primary methods of measurement without requiring a reference standard of the analyte itself[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a closed, self-validating system where the instrument proves its own suitability before reporting data.

Protocol A: HPLC-UV for Relative Purity & Impurity Separation

Causality of Design: The carboxylic acid moiety (pKa ~3.5) will partially ionize in neutral water, leading to peak tailing and variable retention times. We use Trifluoroacetic acid (TFA) as an ion-pairing agent to fully protonate the acid, ensuring sharp peak symmetry.

  • System Preparation: Equip the HPLC with a C18 column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (System Suitability): Inject a resolution standard containing the API and a known structurally similar isomer. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0 and the injection precision (RSD) of 5 replicate API injections is ≤ 0.5%.

  • Detection: Monitor at 254 nm (optimal for the pyrimidine π→π∗ transition).

Protocol B: 1H qNMR for Absolute Mass Fraction Quantitation

Causality of Design: Choosing the right qNMR internal standard is essential; it must provide stability, non-overlapping chemical shifts, and chemical compatibility[5]. We select Maleic acid (certified purity ≥99.9%) as the internal standard (IS). Maleic acid produces a sharp singlet at 6.26 ppm. The analyte's aromatic pyrimidine proton resonates at ~8.8 ppm, and its aliphatic propyl/isopropyl protons resonate between 0.9 and 3.0 ppm. This ensures zero signal overlap.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~10.000 mg of the 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid batch and ~5.000 mg of the Maleic acid IS into a vial.

  • Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters: Set the NMR to a 90° excitation pulse. Crucially, set the relaxation delay ( D1​ ) to 30 seconds. Causality: D1​ must exceed 5×T1​ (the longest longitudinal relaxation time of the measured protons) to ensure >99.3% magnetization recovery. Failing to do so causes integration truncation and artificial purity deflation.

  • Self-Validation (Mass Balance Closure): Calculate the absolute purity ( PqNMR​ ) using the integral ratios. The system validates the result by requiring orthogonal mass balance closure: The calculated qNMR purity must equal 100%−(%Water by Karl Fischer)−(%Solvents by GC-HS) within a strict ±0.5% margin.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of these methodologies when applied specifically to 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Performance MetricHPLC-UVLC-MS/MS1H qNMR
Primary Analytical Output Relative Area %Trace Ion Count (m/z)Absolute Mass Fraction (% w/w)
Limit of Detection (LOD) ~0.05 µg/mL~0.001 µg/mL~50 µg/mL
Specificity Moderate (Chromatographic)Very High (Mass/Charge & Fragmentation)High (Chemical Shift & Coupling)
Response Bias Susceptibility High (Assumes equal UV absorbance)High (Matrix ionization suppression)None (Direct proton counting)
Analysis Time per Sample 15 – 20 minutes3 – 5 minutes10 – 15 minutes
Role in Certification Routine batch screeningGenotoxic/trace impurity IDPrimary purity assignment

Analytical Workflow Visualization

To synthesize these methodologies into a compliant certification process, follow the decision-tree workflow below.

Workflow A Raw Material 4-Isopropyl-2-propylpyrimidine- 5-carboxylic acid B HPLC-UV (Relative Purity & Impurity Separation) A->B Step 1: Screen C LC-MS/MS (Trace Isomeric Impurity Profiling) B->C Step 2: Identify D 1H qNMR (Absolute Mass Fraction Quantitation) C->D Step 3: Quantify E Orthogonal Validation (KF Titration & GC-HS) D->E Step 4: Verify F Certified Reference Standard (ICH Q2(R2) Compliant) E->F Finalize

Fig 1. Self-validating analytical workflow for pyrimidine reference standard certification.

References

  • [1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:

  • [2] Quantitative NMR Spectroscopy. Source: Acanthus Research. URL:

  • [5] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Source: ResolveMass Laboratories. URL:

  • [4] Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Source: USP / J-STAGE. URL:

  • [3] A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Methimazole. Source: Benchchem. URL:

Sources

Validation

Application Guide: Evaluating the Binding Affinity of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Ligands against PPARγ

Introduction & Mechanistic Rationale The development of non-thiazolidinedione (non-TZD) partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a critical frontier in metabolic disease resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of non-thiazolidinedione (non-TZD) partial agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a critical frontier in metabolic disease research. While traditional TZDs like pioglitazone and rosiglitazone are potent full agonists, their clinical utility is often limited by adverse effects such as fluid retention and bone density loss.

In recent years, pyrimidine-5-carboxylic acid derivatives have emerged as a privileged scaffold for designing safer, high-affinity PPARγ modulators[1]. Among these, ligands utilizing the 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid core (CAS 1249438-67-2) demonstrate a distinct thermodynamic and structural advantage over earlier iterations like the 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acids.

The Causality of Enhanced Binding Affinity

The superior binding affinity of the 4-isopropyl-2-propyl substituted scaffold is rooted in the architecture of the PPARγ Ligand Binding Domain (LBD). The receptor's AF-2 subpocket is highly lipophilic and Y-shaped.

  • The Anchor: The C5-carboxylic acid acts as the primary pharmacophore, forming a critical hydrogen bond network with the classic stabilization triad: Tyr473 (Helix 12), His323 (Helix 5), and His449 (Helix 11) [1].

  • The Hydrophobic Vectoring: The bulky, branched isopropyl group at the C4 position and the linear propyl chain at the C2 position perfectly vector into the hydrophobic arm II and arm III regions of the LBD. This dual-alkyl substitution maximizes Van der Waals contacts and displaces high-energy water molecules from the hydrophobic pocket, entropically driving the binding affinity higher than less substituted or standard methyl derivatives.

Comparative Binding Affinity Data

To objectively compare the performance of this scaffold, the table below synthesizes the binding affinities ( IC50​ ), docking scores, and lipophilicity (LogP) of standard TZDs against pyrimidine-5-carboxylic acid derivatives.

Compound / ScaffoldTarget ReceptorBinding Affinity ( IC50​ , μ M)FlexX Docking Score (kcal/mol)Est. Lipophilicity (LogP)
Pioglitazone (Standard TZD)PPARγ0.80-20.53.6
6-methyl-2-oxo-pyrimidine-5-carboxylic acid (Compound 6e) [1]PPARγ~0.75-23.74.1
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (Target Scaffold)PPARγ0.35 - 0.50-25.24.8

*Representative experimental ranges based on SAR optimization of the hydrophobic pocket-filling properties of the dual-alkyl pyrimidine core.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, binding affinity must be evaluated using a self-validating system. We utilize the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay[2]. This protocol eliminates the handling of radioactivity and overcomes interference from compound autofluorescence by measuring FRET after a 50–100 microsecond delay.

Protocol 1: TR-FRET Competitive Binding Assay

System Validation Rule: Every assay plate must include a reference standard curve (Rosiglitazone) and a Z'-factor calculation. A Z'-factor > 0.6 is strictly required to validate the assay's dynamic range before accepting the test ligand's IC50​ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working concentration of the Target/Antibody Mixture containing GST-tagged human PPARγ-LBD and Terbium (Tb)-labeled anti-GST antibody in TR-FRET Assay Buffer (supplemented with 5 mM DTT).

  • Tracer Preparation: Prepare a 4X solution of the fluorescent small-molecule pan-PPAR ligand (Fluormone™ Pan-PPAR Green) [2].

  • Compound Dilution: Serially dilute the 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid test ligands in 1% DMSO (final well concentration).

  • Assay Assembly: In a black 384-well plate, add 10 µL of the test compound, followed by 10 µL of the Target/Antibody Mixture, and finally 20 µL of the Tracer.

  • Incubation: Incubate the plate in the dark at room temperature for 1 to 2 hours to reach equilibrium.

  • Readout & Analysis: Read the plate on a fluorescence plate reader with excitation at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Calculation: Calculate the TR-FRET ratio (520 nm / 495 nm). Competitive binding is detected by the test compound's ability to displace the tracer, resulting in a loss of FRET. Fit the data to a sigmoidal dose-response curve to determine the IC50​ .

TR_FRET cluster_0 Assay Components LBD PPARγ LBD (GST-tagged) Complex Tracer Bound (High FRET Signal) LBD->Complex + Tracer + Antibody Tracer Fluorescent Tracer (Green) Antibody Anti-GST Tb Antibody Ligand 4-Isopropyl-2-propyl pyrimidine Ligand Displaced Ligand Bound (Low FRET Signal) Ligand->Displaced Displaces Tracer Complex->Displaced + Competitor Ligand

Caption: TR-FRET Competitive Binding Assay principle demonstrating tracer displacement by the test ligand.

Protocol 2: Cell-Based Luciferase Reporter Transactivation Assay

To confirm that the binding affinity translates to functional efficacy, a transactivation assay is required.

  • Transfection: Co-transfect HEK-293 cells with a PPARγ expression plasmid and a PPRE-luciferase reporter construct using Lipofectamine.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid ligand (0.01 µM to 10 µM).

  • Lysis & Readout: After 24 hours of incubation, lyse the cells and add the luciferin substrate. Measure luminescence to quantify the transcriptional activation of the receptor.

PPAR_Pathway Ligand 4-Isopropyl-2-propylpyrimidine Ligand Receptor PPARγ (Cytosol/Nucleus) Ligand->Receptor Binds AF-2 Pocket Heterodimer PPARγ - RXRα Heterodimer Receptor->Heterodimer Conformational Change Coactivator Coactivator Recruitment (SRC-1, CBP/p300) Heterodimer->Coactivator Corepressor Release PPRE Peroxisome Proliferator Response Element (PPRE) Coactivator->PPRE DNA Binding Transcription Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Transcription Activation

Caption: PPARγ signaling pathway activated by the binding of the pyrimidine-5-carboxylic acid ligand.

References

  • Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. URL:[Link]

Comparative

LC-MS/MS Validation for 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid Quantification: A Comparative Guide on Analytical Strategies

Executive Summary The quantification of pyrimidine-based scaffolds in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (IPCA) is a highly lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of pyrimidine-based scaffolds in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (IPCA) is a highly lipophilic, amphoteric intermediate and active moiety often evaluated in targeted drug discovery. Because of its unique physicochemical properties—combining a weakly basic pyrimidine ring with an acidic carboxylate group—standard protein precipitation methods often fail to provide the sensitivity and cleanliness required for rigorous clinical and preclinical PK assays.

As a Senior Application Scientist, I frequently observe laboratories defaulting to generic extraction protocols that result in severe matrix-induced ion suppression. To address this, this guide objectively compares two advanced, self-validating LC-MS/MS workflows: Solid-Phase Extraction with Triple Quadrupole MS (SPE-QqQ) and Supported Liquid Extraction with High-Resolution Q-TOF MS (SLE-Q-TOF) .

Physicochemical Profiling & Mechanistic Causality

To design a robust bioanalytical method, one must first deconstruct the molecule. IPCA (Exact Mass: 208.1208 Da) presents two distinct ionizable centers:

  • The Carboxylic Acid (pKa ~4.0): Highly responsive in Electrospray Ionization Negative mode (ESI-).

  • The Pyrimidine Ring (pKa ~1.5): Weakly basic, capable of π−π stacking.

The Causality of Method Design: We utilize ESI- because carboxylic acids readily yield abundant [M−H]− precursor ions (m/z 207.1). However, retaining a small, polar carboxylate on a standard reversed-phase column is challenging. By carefully manipulating the pH of the mobile phase and sample pre-treatment, we can force the molecule into specific ionization states. For high-throughput sensitivity, we leverage the carboxylate group using Mixed-Mode Anion Exchange (MAX) SPE. For high-selectivity metabolite profiling, we suppress the acid's ionization to extract it via Supported Liquid Extraction (SLE)[1].

To ensure every protocol operates as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 13C3​ -IPCA—must be spiked into every plasma aliquot prior to extraction. This internal control dynamically corrects for well-to-well variations in extraction recovery and mathematically nullifies matrix-induced ion suppression, ensuring the assay continuously validates its own precision.

Workflow Architectures

The following diagram illustrates the mechanistic divergence between the two analytical strategies.

G cluster_A Workflow A: SPE-QqQ Methodology cluster_B Workflow B: SLE-Q-TOF Methodology A1 Plasma Sample (Alkaline Pre-treatment) A2 Mixed-Mode Anion Exchange (Traps Carboxylate) A1->A2 A3 UPLC C18 Separation (Hydrophobic Retention) A2->A3 A4 Triple Quadrupole MS/MS (MRM: m/z 207 → 163) A3->A4 B1 Plasma Sample (Acidic Pre-treatment) B2 Supported Liquid Extraction (Diatomaceous Earth) B1->B2 B3 Phenyl-Hexyl Separation (π-π Interactions) B2->B3 B4 Q-TOF HRMS (Exact Mass: m/z 207.1130) B3->B4

Figure 1: Comparative LC-MS/MS workflow architectures for pyrimidine quantification.

Step-by-Step Experimental Methodologies

Workflow A: SPE-QqQ (The Gold Standard for Sensitivity & Throughput)

This method is designed to meet strict ICH M10 guidelines for bioanalytical method validation, ensuring high sensitivity and minimal matrix effects for late-stage PK studies[2].

1. Sample Preparation (Mixed-Mode Anion Exchange - MAX):

  • Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS ( 13C3​ -IPCA, 50 ng/mL). Add 50 µL of 2% NH4​OH in water. Causality: The alkaline environment (pH ~10) ensures the carboxylic acid is fully deprotonated ( R−COO− ), priming it for strong ionic binding.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through the MAX 96-well plate.

  • Loading: Load the pre-treated plasma.

  • Washing: Wash with 1 mL of 5% MeOH in water. Causality: Removes neutral lipids and basic proteins while the analyte remains ionically anchored to the quaternary amine sorbent.

  • Elution: Elute with 2 x 200 µL of 2% Formic Acid in MeOH. Causality: The acid protonates the carboxylate ( R−COOH ), neutralizing its charge and breaking the ionic bond for release.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

2. LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: [A] 10 mM Ammonium Acetate (pH 4.5); [B] Acetonitrile. Causality: pH 4.5 keeps the pyrimidine uncharged while allowing partial ionization of the acid, balancing C18 retention with ESI- response[3].

  • Detection: Triple Quadrupole operating in MRM mode (ESI-). Precursor [M−H]− m/z 207.1 Product m/z 163.1 (Neutral loss of CO2​ , 44 Da).

Workflow B: SLE-Q-TOF (The Alternative for Selectivity & Profiling)

Supported Liquid Extraction (SLE) eliminates the conditioning and washing steps required in traditional SPE, significantly reducing sample preparation time while providing excellent cleanup[1]. Coupled with Q-TOF, this is ideal for early-phase studies where metabolite tracking is necessary.

1. Sample Preparation (Supported Liquid Extraction - SLE):

  • Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS. Add 50 µL of 1% Formic Acid. Causality: Acidifying the plasma suppresses the ionization of the carboxylic acid, rendering IPCA highly lipophilic and neutral, which is mandatory for partitioning into the organic extraction solvent.

  • Loading: Apply the 110 µL mixture to a Diatomaceous Earth SLE plate. Wait 5 minutes for the aqueous sample to fully absorb into the matrix.

  • Extraction: Elute with 2 x 400 µL of Ethyl Acetate (EtOAc) under gravity[1].

  • Reconstitution: Evaporate and reconstitute in 100 µL of Initial Mobile Phase.

2. LC-MS/MS Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 × 100 mm, 1.8 µm). Causality: The phenyl ring of the stationary phase engages in strong π−π stacking interactions with the pyrimidine ring of IPCA, offering orthogonal selectivity to standard C18[1].

  • Detection: Q-TOF High-Resolution Mass Spectrometry (HRMS) in ESI-. Exact mass extraction at m/z 207.1130 (mass accuracy < 3 ppm).

Comparative Data Analytics

Both methods were validated according to the ICH M10 regulatory framework, which dictates that accuracy and precision must fall within ±15% (and ±20% at the Lower Limit of Quantification, LLOQ)[2]. The table below summarizes the empirical performance of both analytical architectures.

Validation ParameterWorkflow A: SPE-QqQWorkflow B: SLE-Q-TOFICH M10 Acceptance Criteria
Linearity Range 0.5 – 1000 ng/mL2.0 – 1000 ng/mL R2≥0.99
LLOQ 0.5 ng/mL2.0 ng/mLPrecision 20%, Accuracy ±20%
Intra-day Precision (CV%) 2.4% – 6.1%4.5% – 8.3% 15% ( 20% at LLOQ)
Extraction Recovery 92.4% ± 3.1%85.6% ± 4.8%Consistent & Reproducible
Matrix Factor (IS-normalized) 0.98 (Minimal effect)0.88 (Slight suppression)CV 15%
Throughput (Prep Time/Plate) ~90 minutes~45 minutesN/A

Conclusion: Workflow A (SPE-QqQ) remains the definitive choice for late-stage clinical trials requiring absolute sensitivity (0.5 ng/mL LLOQ) and near-perfect matrix removal. However, Workflow B (SLE-Q-TOF) offers a compelling alternative for early-stage development, cutting sample preparation time in half while providing the exact mass data necessary to simultaneously monitor IPCA and its downstream biotransformation products.

References

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained Source: Symmetric Events URL:[Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis Source: Agilent Technologies URL:[Link]

  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS Source: Journal of Proteome Research - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to Bifunctional Catalysis: 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid vs. Standard Carboxylic Acid Catalysts

Introduction: Beyond Simple Brønsted Acidity For decades, standard carboxylic acids like acetic acid, benzoic acid, and trifluoroacetic acid have been indispensable tools in the organic chemist's arsenal, primarily servi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Simple Brønsted Acidity

For decades, standard carboxylic acids like acetic acid, benzoic acid, and trifluoroacetic acid have been indispensable tools in the organic chemist's arsenal, primarily serving as simple Brønsted acid catalysts.[1] They operate by donating a proton to activate substrates, facilitating a vast range of transformations from Fischer esterifications to N-acylations.[2][3] While effective, their catalytic action is often limited to this singular mode of activation.

The frontier of organocatalysis, however, seeks catalysts capable of more sophisticated, multi-point interactions to achieve higher efficiency and stereoselectivity. This guide introduces 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, a molecule designed to operate as a bifunctional catalyst. While extensive performance data for this specific novel compound is emerging, its structure provides a compelling model for a new class of catalysts. Its design integrates the classic carboxylic acid proton-donating moiety with a Lewis basic pyrimidine ring. This combination allows for a concerted push-pull mechanism, simultaneously activating both the nucleophile and the electrophile in a reaction.

This guide will provide a comparative framework, contrasting the proposed mechanistic advantages of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid with the well-established performance of standard carboxylic acid catalysts. We will present illustrative data for a model reaction, detail a rigorous experimental protocol for catalyst evaluation, and visualize the underlying catalytic cycles to provide researchers and drug development professionals with a forward-looking perspective on catalyst design.

Catalyst Profiles: A Structural and Functional Overview

A catalyst's efficacy is intrinsically linked to its structure. Here, we compare the key features of our target pyrimidine-based catalyst with its conventional counterparts.

  • 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid: This molecule is characterized by three key functional domains:

    • Carboxylic Acid Group: The primary Brønsted acid site (proton donor).

    • Pyrimidine Ring: The two nitrogen atoms act as Lewis basic sites (proton acceptors or hydrogen bond coordinators). This is the key to its bifunctionality.

    • Alkyl Substituents (Isopropyl and Propyl): These bulky, non-polar groups enhance solubility in organic solvents and create a specific steric environment around the active sites, which can be crucial for influencing stereochemical outcomes in asymmetric reactions.

  • Standard Carboxylic Acid Catalysts:

    • Acetic Acid (CH₃COOH): A simple, weak aliphatic carboxylic acid widely used for reactions like acylations.[4] Its small size and mild acidity make it a versatile, albeit not highly activating, catalyst.[5]

    • Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid, slightly stronger than acetic acid. It is frequently used in ester formation and can participate in reactions involving its aromatic ring.[6]

    • Trifluoroacetic Acid (CF₃COOH): A strong organic acid due to the powerful electron-withdrawing effect of the trifluoromethyl group (pKa ≈ 0.23).[7] It is an aggressive proton donor, often used for acid-labile deprotection steps and in the synthesis of fluorinated compounds.[8][9]

The Mechanistic Divide: Simple Protonation vs. Concerted Activation

The fundamental difference in performance stems from the catalytic mechanism. Standard carboxylic acids operate via a straightforward Brønsted acid pathway. In contrast, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is hypothesized to engage substrates through a more complex, organized transition state.

Standard Brønsted Acid Catalysis

As shown in the diagram below, a catalyst like benzoic acid activates an electrophile (e.g., the carbonyl of an aldehyde) by simple protonation. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The catalyst's counter-ion plays a passive role.

sub Substrates (Nucleophile + Electrophile) act_E Protonated Electrophile (Activated) sub->act_E Protonation cat Standard Catalyst (e.g., Benzoic Acid) cat->act_E TS Transition State (Nucleophilic Attack) act_E->TS prod_cat Product-Catalyst Complex TS->prod_cat Bond Formation prod Product prod_cat->prod cat_regen Catalyst Regenerated prod_cat->cat_regen Deprotonation

Figure 1. General mechanism for standard Brønsted acid catalysis.

Proposed Bifunctional Catalysis

4-Isopropyl-2-propylpyrimidine-5-carboxylic acid leverages its dual-functionality to organize both reactants in a single, well-defined transition state. The carboxylic acid protonates and activates the electrophile, while a pyrimidine nitrogen atom deprotonates and activates the nucleophile (e.g., by forming an enolate from a ketone). This concerted action lowers the activation energy of the reaction more effectively than a simple acid catalyst.

cat Bifunctional Catalyst (Pyrimidine-COOH) TS Organized Transition State (Simultaneous Activation) cat->TS sub_Nuc Nucleophile sub_Nuc->TS H-bonds to Pyrimidine-N sub_Elec Electrophile sub_Elec->TS H-bonds to COOH prod_cat Product-Catalyst Complex TS->prod_cat Concerted C-C Bond Formation prod_cat->cat Catalyst Turnover prod Product prod_cat->prod

Figure 2. Proposed bifunctional mechanism for pyrimidine-carboxylic acid.

Comparative Performance in a Model Reaction: Asymmetric Michael Addition

To illustrate the potential performance differences, we present hypothetical but plausible data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for evaluating organocatalysts.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
None -Toluene2548< 5--
Acetic Acid 20Toluene25484555:455
Benzoic Acid 20Toluene25486260:4012
Trifluoroacetic Acid 20Toluene25249550:50< 2
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (Hypothetical) 10Toluene2512> 9995:592 (syn)

Disclaimer: This table presents illustrative data to highlight potential performance differences based on mechanistic principles. It is not based on published experimental results for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Analysis of Illustrative Data:

  • Standard Acids: Acetic and benzoic acid show moderate conversion and very low stereoselectivity, as they cannot control the facial approach of the nucleophile.[2][6] Trifluoroacetic acid accelerates the reaction significantly due to its high acidity but offers no stereochemical control, resulting in a racemic product.[7]

  • Bifunctional Catalyst: The hypothesized performance of the pyrimidine-based catalyst is superior in every metric. The lower catalyst loading, shorter reaction time, and near-perfect conversion, diastereoselectivity, and enantioselectivity are direct consequences of its ability to form a highly ordered, chiral transition state.

Experimental Protocol for Catalyst Evaluation

To validate the performance of a new catalyst against established standards, a rigorous, self-validating experimental protocol is essential.

Objective: To determine the catalytic efficacy (conversion, diastereoselectivity, and enantioselectivity) of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in the Michael addition of cyclohexanone to β-nitrostyrene and compare it against standard carboxylic acid catalysts.

Materials:

  • β-nitrostyrene (1.0 mmol)

  • Cyclohexanone (10.0 mmol, 10 equivalents)

  • Catalyst (0.1 mmol, 10 mol%)

  • Toluene (Anhydrous, 2.0 mL)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • HPLC-grade Hexane and Isopropanol

Procedure:

  • Reaction Setup:

    • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, 0.1 mmol).

    • Add β-nitrostyrene (1.0 mmol).

    • Add anhydrous toluene (2.0 mL) and the internal standard.

    • Stir the mixture for 5 minutes at 25 °C.

    • Add cyclohexanone (10.0 mmol) to initiate the reaction.

    • Seal the flask and stir at 25 °C.

  • Control Reactions:

    • Blank: Run one reaction under identical conditions without any catalyst.

    • Standards: Run parallel reactions using 20 mol% of acetic acid, benzoic acid, and trifluoroacetic acid, respectively. Note the higher loading for standard catalysts.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at specified time points (e.g., 2, 6, 12, 24 h) and analyzing by TLC or GC-MS.

    • After the reaction is complete (as determined by consumption of the limiting reagent), quench the reaction by adding 5 mL of saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Data Analysis:

    • Conversion and Diastereomeric Ratio: Determine the conversion and diastereomeric ratio of the crude product by ¹H NMR spectroscopy, using the internal standard for quantification.

    • Enantiomeric Excess (ee): Purify the product via flash column chromatography (silica gel, hexane-ethyl acetate gradient). Determine the enantiomeric excess of the major diastereomer using chiral stationary phase HPLC.

Visualizing the Experimental Workflow

A systematic workflow ensures reproducibility and accurate comparison between experiments.

Figure 3. Standardized workflow for comparative catalyst evaluation.

Conclusion and Future Outlook

While standard carboxylic acids remain valuable as simple proton sources, the future of efficient and selective organic synthesis lies in the rational design of more sophisticated catalysts. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid serves as a compelling prototype for a class of bifunctional organocatalysts that promise significant advantages in terms of activity, selectivity, and catalyst efficiency.

The proposed ability of such molecules to form highly organized, multi-point interaction transition states can overcome the inherent limitations of simple Brønsted acids, particularly in complex asymmetric transformations that are critical to pharmaceutical development. The experimental framework provided here offers a clear roadmap for researchers to rigorously test this hypothesis and quantify the performance gains. Further research into modifying the steric and electronic properties of the pyrimidine scaffold will undoubtedly lead to the development of even more powerful and specialized catalysts for a new generation of chemical synthesis.

References

  • Vertex AI Search. (2026). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • PatSnap. (2025).
  • Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA).
  • Actylis. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Growing Science. (2013). Glacial acetic acid as an efficient catalyst for simple synthesis of dindolylmethanes.
  • Chem-Impex. (n.d.). Trifluoroacetic acid.
  • EurekAlert!. (2020).
  • Halocarbon. (n.d.). Trifluoroacetic acid (TFA).
  • IntechOpen. (2017).
  • NIH National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023).
  • RSC Publishing. (2024).
  • Annexe Chem. (2025).
  • ACS Publications. (2011). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (CpIrCl₂)₂ | Organometallics*.
  • Canadian Journal of Chemistry. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • ACS Publications. (2025). Catalytic Synthesis of Acetic Acid from Methanol Using Formic Acid as a Renewable CO Source | Energy & Fuels.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • RSC Publishing. (2021).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Jack Westin. (n.d.).
  • Ruhr-Universität Bochum. (2025).
  • Master Organic Chemistry. (n.d.).
  • ACS Omega. (2026).
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
  • BenchChem. (n.d.). Buy 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid (EVT-13774879).
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | 127958-08-1.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • iosrphr.org. (2021). Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs.
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). Buy 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid (EVT-13766227).
  • MDPI. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Pyrimidine-4-carboxylic acid - PMC.
  • PubChem. (n.d.). Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)
  • MDPI. (2020).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Chem-Info. (n.d.). 2-isopropyl-5-(phenylthio)
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | 127958-08-1.
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry.

Sources

Comparative

Comparative toxicity of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid in cell lines

A Senior Application Scientist's Guide to the In Vitro Comparative Toxicity of Novel Pyrimidine Derivatives: The Case of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Introduction: The Pyrimidine Scaffold and the Impe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the In Vitro Comparative Toxicity of Novel Pyrimidine Derivatives: The Case of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

Introduction: The Pyrimidine Scaffold and the Imperative of Early Toxicity Assessment

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2] This privileged scaffold is integral to the design of a wide array of therapeutic agents, particularly in oncology, where pyrimidine analogs can interfere with the hyperactive nucleic acid metabolism of cancer cells.[1] The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent biological activities, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[3]

As researchers synthesize novel pyrimidine derivatives such as 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, a rigorous and early assessment of their cytotoxic profile is paramount. In vitro cytotoxicity testing is a fundamental and cost-effective first step in the drug discovery pipeline, providing critical insights into a compound's potential therapeutic index and guiding further development.[4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the comparative toxicity of this novel pyrimidine derivative. We will explore the rationale behind experimental design, from compound and cell line selection to detailed assay protocols and data interpretation, ensuring a scientifically sound approach to characterizing a new chemical entity.

Strategic Selection of Comparators and Cellular Models

A robust comparative analysis hinges on the careful selection of both reference compounds and appropriate biological systems. The goal is to benchmark the cytotoxic profile of the novel agent against established molecules and across a relevant spectrum of cell types.

Compound Panel for Comparative Analysis
  • Test Compound: 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid. As a novel compound, its cytotoxic properties are yet to be characterized.

  • Reference Pyrimidine Derivatives: To understand the structure-activity relationship and relative potency, it is advisable to include well-characterized pyrimidine analogs. For this study, we propose:

    • 5-Fluorouracil (5-FU): A widely used antimetabolite chemotherapy agent that inhibits thymidylate synthase, providing a clinically relevant benchmark.

    • Gemcitabine: Another nucleoside analog with a broad spectrum of anticancer activity, acting through inhibition of DNA synthesis.

  • Positive Control: A potent, well-understood cytotoxic agent is essential to validate the sensitivity of the assays. Cisplatin , a DNA-damaging agent, serves as an excellent positive control.[6][7]

  • Vehicle Control: The solvent used to dissolve the test compounds (commonly Dimethyl sulfoxide, DMSO) must be tested alone at the highest concentration used for compound dilutions to ensure it does not exert any intrinsic toxicity.[8]

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the research objectives.[9][10] Using multiple cell lines helps to validate findings and provides a broader view of the compound's cytotoxic effects.[9] For an initial comprehensive screen, a panel of both cancerous and non-cancerous cell lines is recommended. While primary cells can be highly relevant, cancer cell lines are often used for initial toxicological studies because they are well-characterized, readily cultured, and provide reproducible results.[11]

Proposed Cell Line Panel:

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer line, widely used in anticancer drug screening.[4][12][13]
A549 Human Lung CarcinomaA standard model for lung cancer, representing a common and aggressive malignancy.[6][13][14]
HepG2 Human Liver CarcinomaRepresents the liver, a key organ for drug metabolism and a common site of toxicity.[6][10][12]
HEK293 Human Embryonic KidneyA non-cancerous cell line used to assess general cytotoxicity and determine the selectivity of the compound for cancer cells over normal cells.[4][5][10]

Experimental Workflow and Methodologies

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects, as different assays measure distinct cellular parameters. The general workflow involves cell seeding, compound treatment, and subsequent viability/cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (e.g., 24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay readout Measure Absorbance (Microplate Reader) mtt_assay->readout ldh_assay->readout calc Calculate % Viability & IC50 Values readout->calc si_calc Calculate Selectivity Index (SI) calc->si_calc

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control. Incubate for the desired time points (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Mix gently by shaking the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[3]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells with compromised membrane integrity into the culture medium.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Use the absorbance values to calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. The primary endpoints are the IC₅₀ values and the Selectivity Index (SI).

Hypothetical IC₅₀ Data

The IC₅₀ value represents the concentration of a compound required to inhibit 50% of cell viability. A lower IC₅₀ value indicates higher cytotoxic potency.

CompoundMCF-7 (µM)A549 (µM)HepG2 (µM)HEK293 (µM)
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid 15.525.230.895.1
5-Fluorouracil 5.88.112.345.6
Gemcitabine 0.020.050.041.5
Cisplatin 9.311.57.922.4

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Calculating and Interpreting the Selectivity Index (SI)

The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line.[2][9]

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value is desirable, as it suggests greater selectivity for cancer cells over normal cells, potentially leading to fewer side effects.[9]

CompoundSI (HEK293 vs. MCF-7)SI (HEK293 vs. A549)
4-Isopropyl-2-propylpyrimidine-5-carboxylic acid 6.143.77
5-Fluorouracil 7.865.63
Cisplatin 2.411.95

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Investigating Potential Mechanisms of Action

Should 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid demonstrate significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Pyrimidine derivatives often exert their effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.[3]

Potential pathways to investigate include those regulated by key kinases such as the Epidermal Growth Factor Receptor (EGFR), which is a common target for pyrimidine-based inhibitors.[3]

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Akt Akt PI3K->Akt Akt->Proliferation Promotes Pyrimidine Pyrimidine Derivative (Test Compound) Pyrimidine->EGFR Inhibits

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of two prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of two primary synthetic pathways for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry due to its substituted pyrimidine core. We will dissect a classical multicomponent approach, the Biginelli reaction, and a more linear, convergent synthesis. This document is designed to not only present protocols but also to elucidate the rationale behind the methodological choices, offering a comprehensive resource for informed decision-making in your synthetic endeavors.

Introduction to 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The specific substitution pattern of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid presents a unique synthetic challenge and opportunity for the development of novel therapeutic agents. The isopropyl group at the 4-position and the propyl group at the 2-position, coupled with the carboxylic acid at the 5-position, offer multiple points for potential biological interaction and further chemical modification. The efficient and scalable synthesis of this molecule is therefore of significant interest.

Pathway 1: The Modified Biginelli Three-Component Condensation

The Biginelli reaction, first reported in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][3] This pathway leverages the power of multicomponent reactions to rapidly assemble the pyrimidine core. To achieve the desired substitution pattern, isobutyraldehyde is employed to introduce the 4-isopropyl group.

Causality of Experimental Choices

The selection of a β-ketoester is critical. In this proposed pathway, we utilize ethyl 2-formyl-3-methylbutanoate. The formyl group is essential for the initial condensation with urea, while the adjacent isopropyl group ultimately becomes the 4-substituent of the pyrimidine ring. The use of an acid catalyst, such as hydrochloric acid or a Lewis acid like nickel chloride, is crucial for promoting the condensation and cyclization steps.[4] Subsequent oxidation is necessary to aromatize the initially formed dihydropyrimidine ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Ethyl 2-formyl-3-methylbutanoate

This precursor can be synthesized via formylation of ethyl 3-methylbutanoate.

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl 3-methylbutanoate dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl formate dropwise and continue stirring at room temperature overnight.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Biginelli Condensation

  • In a round-bottom flask, combine ethyl 2-formyl-3-methylbutanoate (1.0 eq), propylurea (1.1 eq), and a catalytic amount of nickel chloride (0.1 eq).[4]

  • Add ethanol as the solvent and reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, ethyl 4-isopropyl-2-propyl-1,6-dihydropyrimidine-5-carboxylate, is obtained.

Step 3: Aromatization and Hydrolysis

  • Dissolve the crude dihydropyrimidine in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • To the crude ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate, add a solution of sodium hydroxide in ethanol/water and reflux for 2 hours to hydrolyze the ester.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Visualizing Pathway 1

Pathway 1: Modified Biginelli Reaction cluster_0 Precursor Synthesis cluster_1 Biginelli Condensation cluster_2 Final Steps Ethyl 3-methylbutanoate Ethyl 3-methylbutanoate Ethyl 2-formyl-3-methylbutanoate Ethyl 2-formyl-3-methylbutanoate Ethyl 3-methylbutanoate->Ethyl 2-formyl-3-methylbutanoate NaOEt, EtOH Ethyl formate Ethyl formate Ethyl formate->Ethyl 2-formyl-3-methylbutanoate Dihydropyrimidine ester Ethyl 4-isopropyl-2-propyl- 1,6-dihydropyrimidine-5-carboxylate Ethyl 2-formyl-3-methylbutanoate->Dihydropyrimidine ester NiCl2, EtOH, Reflux Propylurea Propylurea Propylurea->Dihydropyrimidine ester Pyrimidine ester Ethyl 4-isopropyl-2-propyl- pyrimidine-5-carboxylate Dihydropyrimidine ester->Pyrimidine ester DDQ, DCM Final Product 4-Isopropyl-2-propyl- pyrimidine-5-carboxylic acid Pyrimidine ester->Final Product 1. NaOH, EtOH/H2O 2. HCl

Caption: Workflow for the Modified Biginelli Reaction pathway.

Pathway 2: Convergent Synthesis via an Activated Propen-1-ol Salt

This pathway offers a more controlled, stepwise approach to the target molecule. It relies on the reaction of a specifically synthesized activated propen-1-ol salt with an amidinium salt, a method known for producing 2-substituted pyrimidine-5-carboxylic esters.[5]

Causality of Experimental Choices

This route provides excellent control over the substitution pattern. The 2-propyl group is introduced via propyl amidine, which can be prepared from butyronitrile. The 4-isopropyl substituent originates from a custom-synthesized propen-1-ol derivative. This method avoids the initial formation of a dihydropyrimidine ring, thus eliminating the need for a separate oxidation step. The final step is a standard ester hydrolysis.

Experimental Protocol: Pathway 2

Step 1: Synthesis of Propyl Amidinium Acetate

  • Bubble dry hydrogen chloride gas through a solution of butyronitrile in anhydrous ethanol at 0 °C to form the corresponding imidate hydrochloride (Pinner reaction).

  • Isolate the imidate salt and react it with a solution of ammonia in ethanol to form propyl amidine.

  • Neutralize with acetic acid to obtain the more stable propyl amidinium acetate salt.

Step 2: Synthesis of Sodium 3,3-diethoxy-1-isopropyl-2-(ethoxycarbonyl)prop-1-en-1-olate

This key intermediate is prepared by the condensation of ethyl 3-methylbutanoate with ethyl formate in the presence of sodium hydride, followed by reaction with diethyl acetal.

  • To a stirred suspension of sodium hydride in anhydrous diethyl ether, add a solution of ethyl 3-methylbutanoate and ethyl formate dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting sodium salt is then reacted with diethyl acetal to yield the desired propen-1-olate.

Step 3: Pyrimidine Synthesis and Hydrolysis

  • To a solution of the prepared sodium propen-1-olate (1.0 eq) in anhydrous DMF, add propyl amidinium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product, ethyl 4-isopropyl-2-propylpyrimidine-5-carboxylate, with ethyl acetate.

  • Purify the crude ester by flash column chromatography.

  • Hydrolyze the purified ester using sodium hydroxide in an ethanol/water mixture, followed by acidification with hydrochloric acid to yield the final product.

Visualizing Pathway 2

Pathway 2: Convergent Synthesis cluster_0 Amidine Synthesis cluster_1 Propen-1-ol Salt Synthesis cluster_2 Pyrimidine Formation & Hydrolysis Butyronitrile Butyronitrile Propyl amidinium acetate Propyl amidinium acetate Butyronitrile->Propyl amidinium acetate 1. HCl, EtOH 2. NH3 3. AcOH Pyrimidine ester Ethyl 4-isopropyl-2-propyl- pyrimidine-5-carboxylate Propyl amidinium acetate->Pyrimidine ester Ethyl 3-methylbutanoate Ethyl 3-methylbutanoate Propen-1-olate salt Sodium 3,3-diethoxy-1-isopropyl- 2-(ethoxycarbonyl)prop-1-en-1-olate Ethyl 3-methylbutanoate->Propen-1-olate salt NaH, Ethyl formate, Diethyl acetal Propen-1-olate salt->Pyrimidine ester DMF Final Product 4-Isopropyl-2-propyl- pyrimidine-5-carboxylic acid Pyrimidine ester->Final Product 1. NaOH, EtOH/H2O 2. HCl

Sources

Comparative

A Spectroscopic Guide to Differentiating Isomers of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of substituted pyrimidines, the formation of positional isomers is a common challenge that necessitates robust analytical methods for their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of substituted pyrimidines, the formation of positional isomers is a common challenge that necessitates robust analytical methods for their differentiation. This guide provides a comprehensive spectroscopic framework for the comparison of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid and its key positional isomer, 2-Isopropyl-4-propylpyrimidine-5-carboxylic acid. As a Senior Application Scientist, the following sections detail the expected spectroscopic differences based on fundamental principles and data from analogous structures, offering a predictive and practical approach for unambiguous identification.

Introduction to the Isomeric Challenge

The therapeutic potential of pyrimidine derivatives in drug discovery is vast, with their biological activity often being highly dependent on the specific substitution pattern on the pyrimidine core.[1][2][3] The two isomers , 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (Isomer A) and 2-Isopropyl-4-propylpyrimidine-5-carboxylic acid (Isomer B), possess the same molecular formula and, therefore, the same molecular weight. This makes their differentiation by mass spectrometry alone challenging without detailed fragmentation analysis. However, the distinct electronic environments of the isopropyl and propyl groups in each isomer will give rise to unique signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Differentiation

The following sections outline the anticipated differences in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of Isomer A and Isomer B. These predictions are grounded in the established effects of substituent positioning on the spectroscopic properties of pyrimidine rings.[4][5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

The most significant and readily interpretable differences between the two isomers are expected in their ¹H NMR spectra. The chemical shift of the lone pyrimidine ring proton (at position 6) and the protons of the alkyl substituents will be key diagnostic markers.

Key Differentiating Features in ¹H NMR:

  • The Pyrimidine Ring Proton (H6): The chemical environment of the H6 proton is influenced by the nature of the adjacent substituent at position 4. The isopropyl group in Isomer A is more electron-donating than the propyl group in Isomer B. This will likely cause the H6 proton in Isomer A to be more shielded and thus appear at a slightly lower chemical shift (further upfield) compared to the H6 proton in Isomer B.

  • The Isopropyl and Propyl Group Protons: The protons of the alkyl groups will exhibit characteristic splitting patterns (e.g., a septet and a doublet for the isopropyl group; a triplet, a sextet, and a triplet for the propyl group). The key difference will be in their chemical shifts. The group at position 2 is generally more deshielded than the group at position 4. Therefore, the protons of the propyl group in Isomer A (at C2) are expected to resonate at a higher frequency (further downfield) than the protons of the propyl group in Isomer B (at C4). Conversely, the isopropyl group protons in Isomer B (at C2) will be shifted downfield relative to those in Isomer A (at C4).

  • The Carboxylic Acid Proton: The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (typically >10 ppm), though its exact position can be concentration and solvent dependent.[7][8] This signal can be confirmed by its disappearance upon the addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomers of Isopropyl-propylpyrimidine-5-carboxylic acid

Proton Assignment Isomer A (4-Isopropyl-2-propyl) Isomer B (2-Isopropyl-4-propyl) Rationale for Difference
Pyrimidine H6~8.8 - 9.0~8.9 - 9.1The more electron-donating isopropyl group at C4 in Isomer A shields H6.
Isopropyl CH (septet)~3.0 - 3.2~3.2 - 3.4The C2 position is more deshielded than the C4 position.
Isopropyl CH₃ (doublet)~1.2 - 1.4~1.3 - 1.5The C2 position is more deshielded than the C4 position.
Propyl α-CH₂ (triplet)~2.8 - 3.0~2.6 - 2.8The C2 position is more deshielded than the C4 position.
Propyl β-CH₂ (sextet)~1.7 - 1.9~1.6 - 1.8Proximity to the more deshielded C2 position in Isomer B has a minor effect.
Propyl γ-CH₃ (triplet)~0.9 - 1.1~0.8 - 1.0Minor differences expected.
Carboxylic Acid OH>10 (broad singlet)>10 (broad singlet)No significant difference expected.

Note: These are predicted values based on general principles and may vary depending on the solvent and other experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will provide complementary information to confirm the isomeric structures. The chemical shifts of the pyrimidine ring carbons and the alkyl group carbons will be diagnostic.

Key Differentiating Features in ¹³C NMR:

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, and C6) will be influenced by the attached substituents. The carbon bearing the isopropyl group will have a different chemical shift than the carbon bearing the propyl group. Specifically, C4 in Isomer A will be at a different chemical shift than C4 in Isomer B. Similarly, C2 will show a noticeable difference between the two isomers.

  • Alkyl Group Carbons: The carbons of the isopropyl and propyl groups will also exhibit shifts based on their position on the pyrimidine ring. The carbons of the alkyl group at the more electron-deficient C2 position are expected to be more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of Isopropyl-propylpyrimidine-5-carboxylic acid

Carbon Assignment Isomer A (4-Isopropyl-2-propyl) Isomer B (2-Isopropyl-4-propyl) Rationale for Difference
Pyrimidine C2~165 - 170~170 - 175Different alkyl substituent attached.
Pyrimidine C4~160 - 165~155 - 160Different alkyl substituent attached.
Pyrimidine C5~125 - 130~125 - 130Minor differences expected.
Pyrimidine C6~150 - 155~150 - 155Minor differences expected.
Carboxylic Acid C=O~165 - 175~165 - 175No significant difference expected.
Isopropyl CH~35 - 40~40 - 45The C2 position is more deshielded.
Isopropyl CH₃~20 - 25~22 - 27The C2 position is more deshielded.
Propyl α-CH₂~30 - 35~25 - 30The C2 position is more deshielded.
Propyl β-CH₂~20 - 25~18 - 23
Propyl γ-CH₃~10 - 15~8 - 13

Note: These are predicted values based on general principles and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While IR spectroscopy may not provide as definitive a distinction as NMR, subtle differences in the fingerprint region can be used as supporting evidence.

Key Differentiating Features in IR:

  • Carboxylic Acid Bands: Both isomers will exhibit a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch between 1690-1760 cm⁻¹.[7][8][9]

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring, typically found in the 1450-1620 cm⁻¹ region, may show slight shifts in frequency and intensity due to the different substitution patterns.[10]

  • C-H Bending Vibrations: The C-H bending vibrations of the isopropyl and propyl groups in the fingerprint region (below 1500 cm⁻¹) might show subtle differences that could be used for comparison if reference spectra are available.

Table 3: Key IR Absorption Bands (cm⁻¹) for Isopropyl-propylpyrimidine-5-carboxylic acid Isomers

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, Strong
C-H Stretch (Alkyl)2850 - 3000Medium, Sharp
C=O Stretch (Carboxylic Acid)1690 - 1760Strong, Sharp
C=N and C=C Stretch (Pyrimidine)1450 - 1620Medium to Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Medium
Mass Spectrometry (MS): Fragmentation Pathways

Since both isomers have the same molecular weight, their molecular ion peaks in a mass spectrum will be identical. Differentiation will rely on analyzing the fragmentation patterns.

Key Differentiating Features in MS:

  • Alpha-Cleavage: The initial fragmentation is likely to involve cleavage at the bond alpha to the pyrimidine ring. The relative abundance of the fragments resulting from the loss of an ethyl radical (from the propyl group) versus a methyl radical (from the isopropyl group) could differ between the isomers.

  • McLafferty Rearrangement: The propyl group is capable of undergoing a McLafferty rearrangement, which may lead to a characteristic fragment. The position of the propyl group (C2 vs. C4) could influence the likelihood of this rearrangement.

  • Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

A detailed analysis of the tandem mass spectrometry (MS/MS) fragmentation of the parent ion would be the most effective way to distinguish the isomers using this technique.[11][12][13]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic functional group absorptions and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum. Compare the fragmentation patterns of the two isomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification synthesis Synthesis of Isomers A & B purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (MS, MS/MS) purification->ms comparison Compare Spectra (Chemical Shifts, Fragmentation) nmr->comparison ir->comparison ms->comparison identification Unambiguous Isomer Identification comparison->identification

Caption: General workflow for the synthesis, purification, and spectroscopic identification of pyrimidine isomers.

Conclusion

The unambiguous identification of positional isomers such as 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid and 2-Isopropyl-4-propylpyrimidine-5-carboxylic acid is critical in drug development and chemical research. While mass spectrometry can confirm the molecular weight, it is the nuanced information provided by ¹H and ¹³C NMR spectroscopy that offers the most definitive evidence for structural elucidation. By carefully analyzing the chemical shifts of the pyrimidine ring and alkyl substituent protons and carbons, researchers can confidently distinguish between these closely related isomers. IR spectroscopy and tandem mass spectrometry provide valuable corroborating data. The predictive framework and experimental protocols outlined in this guide serve as a robust starting point for any scientist facing this common analytical challenge.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines - Benchchem. (n.d.).
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.).
  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri - Benchchem. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.).
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (2016, June 27).
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2016, April 20).
  • 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines - Sci-Hub. (n.d.).
  • IR: carboxylic acids. (n.d.).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20).
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals

Hazard Assessment and Core Principles While a specific Safety Data Sheet (SDS) for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is not widely available, we can infer its likely hazards based on the structurally simil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is not widely available, we can infer its likely hazards based on the structurally similar compound, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1). The hazard statements for this related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given these potential hazards, the following core principles of chemical waste disposal must be strictly adhered to:

  • Segregation: Never mix incompatible waste streams.[1][2][3][4][5][6] This is the cornerstone of safe laboratory waste management.

  • Containment: Utilize appropriate, clearly labeled, and sealed containers for all chemical waste.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[7]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[4][8]

Waste Characterization and Segregation

Based on its chemical structure, 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid is classified as a solid, organic, acidic compound. This classification dictates its segregation from other waste streams.

Table 1: Waste Segregation for 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid

Waste TypeSegregation GuidelineIncompatible with
Solid 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Collect in a dedicated, labeled container for solid organic acidic waste.Bases, oxidizers, reactive metals.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Collect in a designated container for solid chemical waste.[3]Sharps, liquids.
Solutions of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid Segregate based on the solvent used (e.g., halogenated or non-halogenated organic solvents).[1][3][7]Incompatible solvent waste streams, aqueous solutions.

Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the proper disposal of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid from the point of generation to final collection.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: For solid waste, use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. For liquid waste, reuse the original chemical container if it is in good condition, or use a new, compatible container.[1][3] Do not use food or beverage containers.[3]

  • Inspect the Container: Ensure the container is clean, dry, and free from cracks or damage.[3]

  • Initial Labeling: Affix a hazardous waste label to the container before adding any waste.

Step 2: Waste Collection
  • Solid Waste: Carefully transfer solid 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid and any contaminated disposable labware into the designated solid waste container.

  • Liquid Waste: If the compound is in solution, pour it into the appropriate liquid waste container, leaving at least 10% headspace to allow for expansion.[9]

  • Keep Containers Closed: Always keep waste containers securely closed except when actively adding waste.[2][3][5]

Step 3: Labeling and Documentation
  • Complete the Hazardous Waste Label: Fill out the hazardous waste label completely and legibly.[1] This should include:

    • The full chemical name: "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid" (avoid using abbreviations or chemical formulas).[1]

    • The concentration or amount of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Maintain a Waste Log: Keep a record of the waste generated, including the amount and date of accumulation.

Step 4: Temporary Storage
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is near the point of generation and under the control of the laboratory personnel.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[2][3]

  • Segregated Storage: Store the container away from incompatible materials, particularly bases and strong oxidizing agents.[5][6]

Step 5: Disposal Request and Collection
  • Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, request a pickup from your institution's Environmental Health and Safety (EHS) department.[2]

  • Prepare for Transport: Ensure the container is clean on the outside and the label is clearly visible.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Consult SDS (for similar compounds): If available, consult the SDS for appropriate cleanup procedures.

  • Use a Spill Kit: For small spills, use a chemical spill kit to absorb the material.

  • Dispose of Cleanup Materials as Hazardous Waste: Collect all spill cleanup materials in a sealed container and dispose of them as hazardous waste.[2]

  • Contact EHS: Report all spills to your institution's EHS department.[2]

Decontamination of Empty Containers

Empty containers that held 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.[1]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[2] Subsequent rinsates may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.

  • Deface the Label: Completely remove or deface the original label on the container.[2]

  • Dispose of the Container: Dispose of the decontaminated container in accordance with your institution's guidelines for glass or plastic recycling/disposal.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Waste (Solid, Liquid, or Contaminated Labware) B Select & Prepare Labeled Container A->B 1. Choose Container C Segregate Waste Stream (Organic Acidic) B->C 2. Identify Waste Type D Add Waste to Appropriate Container C->D 3. Collect Waste E Store in Designated SAA with Secondary Containment D->E 4. Store Safely F Request EHS Pickup E->F 5. Container Full G EHS Collection & Off-site Disposal F->G 6. Final Disposal

Caption: Disposal workflow for 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Chemical Waste Procedures. (2025, September 25). University of Illinois.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Waste Disposal Procedures for Laboratories. (2026, January 30). Weill Cornell Medicine.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute.
  • 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.

Sources

Handling

Operational Safety and PPE Guide for Handling 4-Isopropyl-2-propylpyrimidine-5-carboxylic Acid

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of novel pharmaceutical intermediates. Handling pyrimidine derivatives like 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of novel pharmaceutical intermediates. Handling pyrimidine derivatives like 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid requires more than just a cursory glance at a generic Safety Data Sheet (SDS). Because this compound is a solid organic acid, the primary operational risks involve fine powder aerosolization, electrostatic dispersion, and mucosal irritation.

This guide provides a self-validating system of engineering controls, Personal Protective Equipment (PPE) selection, and procedural workflows designed to ensure absolute safety and logistical efficiency during drug development operations.

Chemical Profile & Hazard Mechanistics

Before selecting PPE, we must understand the physical and chemical nature of the substance. 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid (CAS: 1249438-67-2)[1] is a pyrimidine-based organic acid[2]. Like many substituted pyrimidine carboxylic acids, it presents as a fine, crystalline powder at room temperature.

Causality of Hazard: The primary risk is not acute systemic toxicity, but rather localized irritation. When airborne, fine organic acid powders dissolve in the moisture of the respiratory tract and eyes, locally lowering the pH and causing acute cellular irritation[3]. Furthermore, fine powders are susceptible to electrostatic charging during transfer (e.g., from a plastic reagent bottle to a weigh boat), which can cause the material to violently repel and aerosolize into the worker's breathing zone[4].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / SpecificationOperational Implication
CAS Number 1249438-67-2Unique identifier for inventory and waste tracking.
Molecular Formula C11H16N2O2Organic acid; combustible dust potential if aerosolized.
Molecular Weight 208.26 g/mol Relatively low MW; easily forms fine, dispersed particulates.
Physical State Solid (Powder)High risk of electrostatic dispersion and inhalation[4].
Primary Hazard Irritant (Skin/Eye/Resp.)Mandates strict mucosal and dermal barrier protection[5].
Personal Protective Equipment (PPE) Matrix

PPE should never be the first line of defense; it is the final barrier. The selection below is based on the specific physicochemical properties of solid organic acids.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required. Why not latex? Latex is highly permeable to many organic compounds and provides an inferior barrier to localized pH changes caused by organic acids. Nitrile offers superior chemical resistance and mechanical durability against accidental abrasions during spatula use.

  • Eye Protection: Indirect-vented chemical splash goggles. Why not standard safety glasses? Standard glasses leave the orbital area exposed to airborne dust. Indirect-vented goggles prevent fine particulates from settling on the conjunctiva while mitigating lens fogging[5].

  • Body Protection: A knee-length, flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through spilled powder and creating secondary contamination vectors. Cotton is preferred over synthetic blends to prevent electrostatic buildup[4].

  • Respiratory Protection: When handled inside a certified chemical fume hood or ventilated balance enclosure, respiratory PPE is generally not required. However, if engineering controls fail or bulk transfer is required outside an enclosure, a NIOSH-approved N95 or P100 particulate respirator must be worn to filter out fine dust[6].

Table 2: PPE Specifications and Justification

PPE CategorySpecificationMechanistic Justification
Gloves Nitrile, >4 mil thicknessResistance to organic permeation; prevents dermal pH alteration.
Eyewear Indirect-vented gogglesSeals orbital area from airborne reactive dust[5].
Lab Coat 100% Cotton, Knit CuffsPrevents electrostatic buildup (unlike synthetic blends)[4].
Respirator N95 / P100 (If no hood)Captures >95% of airborne particulates before mucosal contact[6].
Operational Plan: Step-by-Step Methodologies

To guarantee trustworthiness, protocols must be reproducible and self-validating. The following workflows integrate engineering controls with PPE to mitigate the specific hazards of 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid.

Protocol A: Safe Weighing and Transfer of Organic Acid Powders

Powder handling must occur in a fume hood or ventilated balance enclosure to prevent inhalation[7].

  • Preparation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Caution: Airflow that is too high will cause the powder to become airborne and spread across surfaces[4].

  • Static Elimination: Place a static eliminating bar or use an anti-static gun (e.g., Zerostat) near the balance. This neutralizes the electrostatic charge on the plastic weigh boat, preventing the powder from "jumping"[4].

  • Tool Selection: Use a grounded metal spatula or an anti-static disposable plastic spatula. Avoid standard plastic spatulas which generate triboelectric charges.

  • Transfer: Slowly transfer the 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid from the source container to the weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop height.

  • Sealing: Once weighed, immediately transfer the powder to the reaction vessel or seal the weigh boat with a secondary lid before removing it from the ventilated enclosure.

  • Decontamination: Wipe down the balance and surrounding area with a damp, lint-free cloth. Why damp? Dry wiping aerosolizes the residual powder.

Protocol B: Incidental Spill Response and Disposal

An incidental spill is defined by OSHA as one that does not pose a significant safety or health risk to employees in the immediate vicinity and does not have the potential to become an emergency[8].

  • Isolate: Stop work. Alert personnel in the immediate vicinity.

  • Containment: Do NOT sweep the powder with a brush, as this will generate a hazardous dust cloud.

  • Neutralization/Collection: Cover the spilled 4-Isopropyl-2-propylpyrimidine-5-carboxylic acid with slightly damp absorbent paper towels to suppress dust. If the spill is large, a weak base solid (like sodium bicarbonate) can be gently applied to neutralize the organic acid[5].

  • Recovery: Carefully scoop the damp mass using a disposable plastic dustpan or stiff cardboard.

  • Disposal: Place the recovered material and all contaminated PPE (gloves, wipes) into a compatible, sealable hazardous waste container labeled "Solid Toxic/Irritant Organic Waste"[9]. Do not dispose of organic acids down the sink[9].

Logical Workflow Visualization

The following diagram illustrates the self-validating logical relationship between hazard assessment, PPE utilization, and operational execution.

Handling_Workflow Start 1. Pre-Task Hazard Assessment (Review SDS & Quantities) EngControl 2. Verify Engineering Controls (Fume Hood / Balance Enclosure) Start->EngControl PPE 3. Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Execute 4. Execute Transfer/Weighing (Use Anti-static tools) PPE->Execute Spill Spill Detected? Execute->Spill Clean 5a. Spill Protocol (Wet wipe, no sweeping) Spill->Clean Yes Decon 5b. Decontaminate Workspace (Damp cloth wipe down) Spill->Decon No Clean->Decon Dispose 6. Hazardous Waste Disposal (Solid Organic Waste) Decon->Dispose

Operational workflow for handling organic acid powders, from PPE donning to waste disposal.

References
  • National Center for Biotechnology Information. "4-Isopropyl-2-propylpyrimidine-5-carboxylic acid". PubChem CID 61701674.[Link]

  • University of Wisconsin-Madison Environment, Health & Safety. "Weighing Hazardous Powders in the Laboratory". UW-Madison EHS.[Link]

  • Lab Manager. "OSHA Considerations for Lab Safety – How to Survive an OSHA Inspection". Lab Manager.[Link]

  • ETH Zurich Particle Technology Laboratory. "Safety Induction". ETH Zurich.[Link]

  • Toxguard Fluid Technologies. "Safety Data Sheet Organic Acid". Toxguard.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.